molecular formula C12H17Cl2N3O3S B1669746 Dabuzalgron Hydrochloride CAS No. 219311-43-0

Dabuzalgron Hydrochloride

Katalognummer: B1669746
CAS-Nummer: 219311-43-0
Molekulargewicht: 354.3 g/mol
InChI-Schlüssel: QFRMKDCRDUXTBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R450 is an alpha 1 antagonist that acts to tighten the muscle tone in the bladder. It is being considered for treatment of stress-related urinary incontinence. Phase IIa data for the drug show it reduced the number of incontinent episodes compared to placebo with minimal cardiovascular effects.
See also: Dabuzalgron (has active moiety).

Eigenschaften

IUPAC Name

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRMKDCRDUXTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176344
Record name Dabuzalgron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219311-43-0
Record name Dabuzalgron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabuzalgron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DABUZALGRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7Q00A39MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dabuzalgron Hydrochloride in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron (B1669745) hydrochloride is an orally active and selective partial agonist for the α1A-adrenergic receptor (α1A-AR).[1][2][3] While initially investigated for urinary incontinence, preclinical studies have revealed a significant cardioprotective role for dabuzalgron, particularly in the context of chemotherapy-induced cardiotoxicity.[1][3][4] This technical guide provides a detailed overview of the molecular mechanisms through which dabuzalgron hydrochloride exerts its effects on cardiomyocytes, focusing on the core signaling pathways, impact on mitochondrial function, and pro-survival effects. The information presented is synthesized from key preclinical studies to support further research and development in cardiovascular therapeutics.

Core Mechanism of Action: Selective α1A-Adrenergic Receptor Agonism

The primary mechanism of action of dabuzalgron in the heart is its selective activation of the α1A-adrenergic receptor subtype expressed on cardiomyocytes.[2][4] In rodent and human myocardium, both α1A and α1B-AR subtypes are present.[4] It is crucial to distinguish their roles; while α1B-AR activation is linked to pathological cardiac hypertrophy, the stimulation of α1A-ARs initiates adaptive and protective responses within the heart muscle cells.[4][5][6]

Dabuzalgron's therapeutic effects are initiated by its binding to the α1A-AR, a G protein-coupled receptor. This interaction triggers a downstream signaling cascade centered around the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2][4][5] The essential role of this pathway is confirmed by studies showing that the cardioprotective effects of dabuzalgron are nullified in the presence of MEK inhibitors, such as trametinib, which block the activation of ERK1/2.[5][6] Furthermore, the protective actions of dabuzalgron are completely absent in α1A-AR knockout mice, definitively confirming the receptor's necessity for the drug's activity.[2][7]

Signaling Pathway Diagram

Dabuzalgron_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Dabuzalgron Dabuzalgron a1A_AR α1A-Adrenergic Receptor Dabuzalgron->a1A_AR Binds & Activates MEK MEK a1A_AR->MEK Gq-protein coupling (inferred) ERK ERK1/2 MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates Mito_Function Preservation of Mitochondrial Function ERK->Mito_Function Regulates Gene_Transcription Gene Transcription (e.g., PGC1α) ERK_n->Gene_Transcription Activates Gene_Transcription->Mito_Function ATP_Production ATP Production Mito_Function->ATP_Production Apoptosis_Inhibition Inhibition of Apoptosis Mito_Function->Apoptosis_Inhibition

Caption: Dabuzalgron signaling cascade in cardiomyocytes.

Key Cardioprotective Effects in Cardiomyocytes

The activation of the α1A-AR/ERK1/2 axis by dabuzalgron leads to several beneficial downstream effects that protect cardiomyocytes from injury, particularly from insults like doxorubicin-induced toxicity.

Preservation of Mitochondrial Function and Energy Metabolism

A primary consequence of dabuzalgron's action is the preservation of mitochondrial integrity and function.[1][4] In models of doxorubicin-induced cardiotoxicity, dabuzalgron mitigates mitochondrial membrane potential collapse and preserves myocardial ATP content.[4] This is achieved, in part, by upregulating the transcription of genes related to energy production and mitochondrial function.[4] A key target in this process is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis.[2][3]

Inhibition of Apoptosis and Enhancement of Cell Survival

Dabuzalgron protects cardiomyocytes from doxorubicin-induced cell death.[4] By preserving mitochondrial function, it abrogates the activation of key elements in the apoptotic cascade that are often triggered by mitochondrial damage.[2] This pro-survival signaling is a direct consequence of the ERK1/2 activation, a well-established pathway in promoting cell survival.[4][5]

Modulation of Gene Expression

Through the ERK1/2 pathway, dabuzalgron influences nuclear transcription factors, leading to changes in the expression of genes crucial for cardiomyocyte homeostasis. RNA sequencing analysis of heart tissue from mice treated with dabuzalgron and doxorubicin (B1662922) revealed a normalization of transcripts related to mitochondrial function that were otherwise downregulated by doxorubicin alone.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of dabuzalgron.

In Vitro Efficacy in Neonatal Rat Ventricular Myocytes (NRVMs)
Parameter Value
EC50 for ERK1/2 Phosphorylation 4.8 µM[2]
Effective Concentration for Cytoprotection 10 µM[2]
In Vivo Efficacy in Mouse Model of Doxorubicin Cardiotoxicity
Parameter Value/Observation
Dabuzalgron Dosage 10 µg/kg (oral gavage, twice daily)[3][4]
Doxorubicin-induced ATP Reduction 23 ± 7% decrease from baseline[4]
Effect of Dabuzalgron on ATP Content Restored ATP content to baseline levels[4]
Effect on Cardiac Hypertrophy No measurable change in heart weight or hypertrophy markers[4]

Experimental Protocols

This section outlines the methodologies employed in the key preclinical studies investigating the mechanism of action of dabuzalgron.

In Vivo Doxorubicin-Induced Cardiotoxicity Model
  • Animal Model: Wild-type (C57Bl6/J) and α1A-AR knockout (AKO) mice were used to establish the specificity of dabuzalgron's action.[3][4]

  • Drug Administration:

    • Doxorubicin (DOX): A single intraperitoneal (IP) injection of 20 mg/kg.[4]

    • Dabuzalgron: Administered at 10 µg/kg via oral gavage twice daily for 7 days, starting after the DOX injection.[3][4]

  • Key Analyses:

    • Cardiac Function: Assessed by echocardiography to measure parameters like fractional shortening.[4]

    • Gene Expression: Heart tissue was harvested for RNA sequencing (RNAseq) and quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to analyze transcripts related to mitochondrial function and cardiac hypertrophy.[4]

    • ATP Content Assay: Freshly harvested heart homogenates were used to quantify myocardial ATP content.[4]

    • Histology: Heart sections were stained with Masson's Trichrome to assess for fibrosis.[4]

InVivo_Workflow cluster_analyses Analyses Mouse_Model WT & α1A-AR KO Mice DOX_Injection Doxorubicin Injection (20 mg/kg IP) Mouse_Model->DOX_Injection Dabuzalgron_Treatment Dabuzalgron Gavage (10 µg/kg, 2x/day, 7 days) DOX_Injection->Dabuzalgron_Treatment Endpoint_Analysis Endpoint Analysis Dabuzalgron_Treatment->Endpoint_Analysis Echo Echocardiography Endpoint_Analysis->Echo RNAseq RNAseq / qRT-PCR Endpoint_Analysis->RNAseq ATP_Assay ATP Assay Endpoint_Analysis->ATP_Assay Histology Histology Endpoint_Analysis->Histology

Caption: Experimental workflow for the in vivo mouse model.

In Vitro Studies with Neonatal Rat Ventricular Myocytes (NRVMs)
  • Cell Culture: Primary NRVMs were isolated and cultured. These cells are known to express both α1A and α1B-AR subtypes and are a standard model for studying α1-AR biology.[4]

  • Drug Treatment:

    • Dabuzalgron was administered at various concentrations to determine dose-dependent effects. A concentration of 10 µM was used for cytoprotection and mitochondrial function assays.[2]

    • For ERK1/2 activation assays, cells were treated for 15 minutes.[4]

  • Key Analyses:

    • Western Blotting: Cell lysates were analyzed to detect the phosphorylation of ERK1/2 (pERK) relative to total ERK, as a measure of pathway activation.[4]

    • Cell Death Assays: To quantify the protective effect of dabuzalgron against doxorubicin-induced cytotoxicity.[4]

    • Mitochondrial Membrane Potential: Assays to measure the impact of dabuzalgron on mitochondrial health in the presence of doxorubicin.[4]

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a distinct cardioprotective mechanism of action. By selectively targeting the α1A-adrenergic receptor in cardiomyocytes, it activates a pro-survival ERK1/2 signaling pathway that preserves mitochondrial function, maintains cellular energy levels, and inhibits apoptosis. These preclinical findings strongly support the potential for repurposing dabuzalgron for the treatment of heart failure and the prevention of chemotherapy-induced cardiotoxicity.[1][4] Future research should focus on further elucidating the downstream targets of the ERK1/2 pathway in this context, exploring the drug's efficacy in other models of cardiac injury, and ultimately translating these promising preclinical findings into clinical trials for cardiovascular disease.[4][5]

References

Delving into the Pharmacological Profile of Dabuzalgron Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron Hydrochloride is an orally active and selective α-1A adrenergic receptor agonist that has been investigated for the treatment of urinary incontinence and, more recently, for its cardioprotective effects.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available preclinical data. The information is presented to support further research and development of this compound.

Mechanism of Action

This compound exerts its pharmacological effects through the selective activation of the α-1A adrenergic receptor, a G-protein coupled receptor.[2][3] The α-1A adrenergic receptor subtype is one of three α-1 adrenergic receptors (α-1A, α-1B, and α-1D) and is known to play a role in smooth muscle contraction and cell growth and differentiation.[3] The selectivity of Dabuzalgron for the α-1A subtype is a key feature of its pharmacological profile, although specific binding affinity data (Ki values) are not widely published in publicly available literature.

The downstream signaling cascade initiated by the activation of the α-1A adrenergic receptor by Dabuzalgron involves the activation of the extracellular signal-regulated kinase (ERK) pathway.[2] ERK1/2 are key protein kinases that regulate a variety of cellular processes, including proliferation, differentiation, and survival.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily linked to its agonist activity at the α-1A adrenergic receptor.

Cardioprotective Effects

Preclinical studies have demonstrated that this compound can protect against doxorubicin-induced cardiotoxicity.[2][3] This protective effect is attributed to the activation of the α-1A adrenergic receptor, which in turn preserves mitochondrial function.[2] In a mouse model of doxorubicin-induced cardiotoxicity, Dabuzalgron treatment was shown to preserve contractile function and reduce fibrosis.[2]

ERK Phosphorylation

In vitro studies using neonatal rat ventricular myocytes (NRVMs) have shown that Dabuzalgron treatment leads to a dose-dependent increase in the phosphorylation of ERK.[2] This activation of the ERK pathway is considered a key mechanism underlying the cardioprotective effects of the compound.

ParameterValueCell Line
EC₅₀ for ERK Phosphorylation4.8 μMNeonatal Rat Ventricular Myocytes (NRVMs)

Table 1: In Vitro Efficacy of this compound [2]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively available in the public domain. However, it is described as an orally active agent.[2] Preclinical pharmacokinetic and toxicology studies have been completed, suggesting the compound has been evaluated in various animal models.[4]

Experimental Protocols

In Vitro: ERK Phosphorylation Assay in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol outlines the general steps for assessing Dabuzalgron-induced ERK phosphorylation in NRVMs based on standard Western blotting procedures.

1. Cell Culture and Treatment:

  • Isolate and culture neonatal rat ventricular myocytes (NRVMs) using standard enzymatic digestion protocols.

  • Plate the cells and allow them to adhere and grow to a suitable confluency.

  • Prior to treatment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 15 minutes).[5] Include a vehicle control group.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

4. Data Analysis:

  • Quantify the band intensities for p-ERK and total ERK using densitometry software.

  • Calculate the ratio of p-ERK to total ERK for each sample.

  • Plot the normalized data against the concentration of this compound to determine the EC₅₀ value.

ERK_Phosphorylation_Workflow NRVMs Neonatal Rat Ventricular Myocytes Serum_Starvation Serum Starvation NRVMs->Serum_Starvation Dabuzalgron_Treatment This compound Treatment Serum_Starvation->Dabuzalgron_Treatment Cell_Lysis Cell Lysis Dabuzalgron_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Primary_Ab Incubation with anti-p-ERK Ab Western_Blot->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry and EC50 Calculation Detection->Analysis

Caption: Workflow for ERK Phosphorylation Western Blot Assay.

In Vivo: Doxorubicin-Induced Cardiotoxicity Model in Mice

This protocol describes a general procedure for inducing cardiotoxicity in mice with doxorubicin (B1662922) and assessing the protective effects of this compound.

1. Animal Model:

  • Use male C57BL/6 mice (or other appropriate strain).[2]

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Doxorubicin Administration:

  • Induce cardiotoxicity by administering doxorubicin. A common method is a cumulative dose administered via intraperitoneal (i.p.) injections. For example, a cumulative dose of 15-20 mg/kg can be given in multiple injections over a period of time (e.g., 3 mg/kg every 5 days for 5 doses).[6]

3. This compound Treatment:

  • Administer this compound orally via gavage. A reported dose is 10 μg/kg, given twice daily for 7 days, starting after the doxorubicin injection.[2]

  • Include a control group receiving doxorubicin and a vehicle (e.g., water) instead of Dabuzalgron. A sham group receiving only the vehicle for both doxorubicin and Dabuzalgron should also be included.

4. Assessment of Cardiotoxicity:

  • Monitor the animals for signs of toxicity, including weight loss and changes in activity.

  • At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Collect heart tissue for histological analysis (e.g., H&E staining for general morphology, Masson's trichrome staining for fibrosis) and biochemical assays (e.g., measurement of oxidative stress markers).

Doxorubicin_Cardiotoxicity_Model cluster_groups Experimental Groups cluster_procedures Experimental Procedures Control Control Group (Vehicle) DOX Doxorubicin Group Dox_Injection Doxorubicin Injection (i.p.) DOX->Dox_Injection DOX_Dabuzalgron Doxorubicin + Dabuzalgron Group DOX_Dabuzalgron->Dox_Injection Dabuzalgron_Gavage Dabuzalgron Administration (Oral Gavage) DOX_Dabuzalgron->Dabuzalgron_Gavage Monitoring Monitoring (Weight, Activity) Dox_Injection->Monitoring Dabuzalgron_Gavage->Monitoring Echocardiography Echocardiography Monitoring->Echocardiography Tissue_Collection Heart Tissue Collection Echocardiography->Tissue_Collection Analysis Histological & Biochemical Analysis Tissue_Collection->Analysis

Caption: Doxorubicin-Induced Cardiotoxicity Mouse Model Workflow.

Signaling Pathway

The proposed cardioprotective signaling pathway of this compound is initiated by its binding to the α-1A adrenergic receptor, leading to the activation of the ERK1/2 pathway, which ultimately contributes to the preservation of mitochondrial function and cell survival in the presence of cardiotoxic agents like doxorubicin.

Dabuzalgron_Signaling_Pathway Dabuzalgron This compound Alpha1A_AR α-1A Adrenergic Receptor Dabuzalgron->Alpha1A_AR Agonist Binding Gq_Protein Gq Protein Alpha1A_AR->Gq_Protein Activation PLC Phospholipase C Gq_Protein->PLC PKC Protein Kinase C PLC->PKC Ras_Raf Ras/Raf Pathway PKC->Ras_Raf MEK MEK1/2 Ras_Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Mitochondrial_Function Preservation of Mitochondrial Function ERK->Mitochondrial_Function Cell_Survival Cardiomyocyte Survival ERK->Cell_Survival

Caption: Proposed Cardioprotective Signaling Pathway of Dabuzalgron.

Conclusion

This compound is a selective α-1A adrenergic receptor agonist with demonstrated cardioprotective properties in preclinical models. Its mechanism of action via the ERK signaling pathway presents a promising avenue for therapeutic intervention in conditions such as chemotherapy-induced cardiotoxicity. Further research is warranted to fully elucidate its pharmacokinetic profile and to obtain more detailed quantitative data on its receptor binding affinities to solidify its selectivity profile. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations.

References

An In-Depth Technical Guide on the Early-Stage Cardioprotective Research of Dabuzalgron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron hydrochloride, a selective alpha-1A adrenergic receptor (α1A-AR) agonist, has emerged as a promising candidate for cardioprotection. Initially developed for urinary incontinence, preclinical evidence has illuminated its potential in mitigating cardiac injury, particularly in the context of doxorubicin-induced cardiotoxicity.[1][2][3][4] This technical guide provides a comprehensive overview of the foundational early-stage research, detailing the mechanism of action, experimental evidence, and methodologies employed in evaluating the cardioprotective effects of Dabuzalgron.

Mechanism of Action: α1A-AR Activation and Downstream Signaling

Dabuzalgron exerts its cardioprotective effects through the selective activation of α1A-adrenergic receptors located on cardiomyocytes.[1][5] This targeted activation initiates a signaling cascade that preserves mitochondrial function, a critical element in preventing the cardiotoxic effects of agents like doxorubicin.[1][2][3] The cytoprotective effects are largely mediated by the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][5]

The proposed signaling pathway is as follows:

Dabuzalgron_Signaling_Pathway Dabuzalgron Dabuzalgron Hydrochloride alpha1A_AR α1A-Adrenergic Receptor Dabuzalgron->alpha1A_AR Binds to Gq Gq Protein alpha1A_AR->Gq Activates PLC Phospholipase C Gq->PLC PKC Protein Kinase C PLC->PKC MEK MEK PKC->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates Cardioprotection Cardioprotection (Preservation of Mitochondrial Function, Enhanced Contractile Function, Anti-apoptotic Effects) ERK1_2->Cardioprotection Promotes Doxorubicin_Mouse_Model Start Start: 8-10 week old C57BL/6J mice Dox_Injection Day 0: Doxorubicin (20 mg/kg) intraperitoneal injection Start->Dox_Injection Treatment_Start Day 1-7: Twice daily oral gavage Dox_Injection->Treatment_Start Groups Treatment Groups: 1. Water (Control) 2. Dabuzalgron (10 μg/kg) Treatment_Start->Groups Endpoint Day 7: Echocardiography, Sacrifice, and Tissue Harvest Treatment_Start->Endpoint

References

In-Vitro Effects of Dabuzalgron Hydrochloride on Neonatal Rat Ventricular Myocytes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the current understanding of the in-vitro effects of Dabuzalgron Hydrochloride on neonatal rat ventricular myocytes (NRVMs). Dabuzalgron, a selective α-1A adrenergic receptor agonist, has demonstrated significant cardioprotective properties in preclinical studies.[1][2][3] This document outlines the key findings, experimental methodologies, and underlying signaling pathways associated with Dabuzalgron's action on these cardiac cells.

Core Findings and Data Presentation

This compound exerts its effects on NRVMs primarily through the activation of the α-1A adrenergic receptor, leading to downstream signaling that confers protection against cellular damage, particularly in the context of doxorubicin-induced cardiotoxicity.[1][2] Key quantitative effects are summarized below.

Table 1: Effect of Dabuzalgron on ERK Phosphorylation in NRVMs
ConcentrationIncubation TimeOutcomeEC50
0.1 µM, 1 µM, 10 µM, 100 µM15 minutesDose-dependent increase in ERK phosphorylation4.8 µM[1]
Table 2: Cardioprotective Effects of Dabuzalgron Against Doxorubicin-Induced Toxicity in NRVMs
Dabuzalgron ConcentrationDabuzalgron Incubation TimeDoxorubicin (B1662922) ChallengeKey Protective Outcomes
10 µM4 hoursDoxorubicin (DOX)- Protects NRVMs from cell death.[1] - Mitigates detrimental effects on mitochondrial membrane potential.[1] - Abrogates the activation of key apoptotic response elements.[1]

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of Dabuzalgron in NRVMs are predominantly mediated through the activation of the α-1A adrenergic receptor and the subsequent stimulation of the Extracellular Signal-Regulated Kinase (ERK) pathway.[1][2][4] This signaling cascade is crucial for promoting cell survival and preserving mitochondrial function.[1][2]

Dabuzalgron This compound alpha1A_AR α-1A Adrenergic Receptor Dabuzalgron->alpha1A_AR Activates MEK MEK alpha1A_AR->MEK Stimulates ERK ERK1/2 MEK->ERK Phosphorylates Cardioprotection Cardioprotective Effects (Cell Survival, Mitochondrial Preservation) ERK->Cardioprotection Promotes

Dabuzalgron Signaling Pathway in NRVMs

Activation of α-1A adrenergic receptors by Dabuzalgron is believed to be a key mechanism for its therapeutic potential in heart failure.[4][5] Unlike non-selective α-1 adrenergic agonists that can induce hypertrophy, the selective activation of the α-1A subtype by Dabuzalgron appears to primarily engage pro-survival pathways without promoting pathological cardiac growth.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the effects of Dabuzalgron on NRVMs.

Neonatal Rat Ventricular Myocyte (NRVM) Isolation and Culture
  • Isolation: Ventricles are dissected from 1- to 2-day-old Sprague-Dawley rat pups. The tissue is minced and subjected to enzymatic digestion, typically using a combination of trypsin and collagenase, to isolate individual myocytes.

  • Purification: To enrich for cardiomyocytes, the cell suspension is pre-plated for a short duration (e.g., 1-2 hours) to allow for the preferential attachment of cardiac fibroblasts. The non-adherent cardiomyocytes are then collected.

  • Culture: NRVMs are plated on culture dishes pre-coated with an extracellular matrix component like fibronectin or gelatin to promote attachment. Cells are typically cultured in a serum-containing medium (e.g., DMEM with 10% fetal bovine serum) for 24-48 hours to allow for recovery and attachment before experimental treatments.

Western Blot for ERK Phosphorylation
  • Treatment: Cultured NRVMs are serum-starved for a period (e.g., 24 hours) to reduce basal ERK activity. The cells are then treated with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 15 minutes).

  • Lysis: Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Quantification: Total protein concentration in the lysates is determined using a standard assay such as the bicinchoninic acid (BCA) assay.

  • Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-ERK to total ERK is used for quantification.

Doxorubicin-Induced Cardiotoxicity Assay
  • Pre-treatment: Cultured NRVMs are pre-treated with Dabuzalgron (e.g., 10 µM) for a specified duration (e.g., 4 hours).

  • Doxorubicin Challenge: Following pre-treatment, doxorubicin is added to the culture medium at a concentration known to induce apoptosis and mitochondrial dysfunction (e.g., 0.5 µM to 1 µM) for a further incubation period (e.g., 24 hours).

  • Assessment of Cell Viability/Apoptosis: Cell death can be quantified using various methods, such as the MTT assay, LDH release assay, or by staining for apoptotic markers like cleaved caspase-3 or using TUNEL staining.

  • Assessment of Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or tetramethylrhodamine, ethyl ester (TMRE). A decrease in the fluorescence signal is indicative of mitochondrial depolarization.

cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis NRVM_Culture Culture NRVMs Pretreatment Pre-treat with Dabuzalgron (10 µM, 4h) NRVM_Culture->Pretreatment DOX_Challenge Challenge with Doxorubicin Pretreatment->DOX_Challenge Cell_Viability Assess Cell Viability (e.g., MTT, LDH) DOX_Challenge->Cell_Viability Apoptosis Measure Apoptosis Markers (e.g., Caspase-3, TUNEL) DOX_Challenge->Apoptosis Mito_Potential Evaluate Mitochondrial Membrane Potential DOX_Challenge->Mito_Potential

Experimental Workflow for Cardioprotection Assay

Summary and Future Directions

The in-vitro data strongly suggest that this compound is a potent activator of pro-survival signaling in neonatal rat ventricular myocytes. Its ability to mitigate doxorubicin-induced cardiotoxicity highlights its potential as a cardioprotective agent.[2][3][6] Future in-vitro research could further explore the downstream targets of the ERK pathway activated by Dabuzalgron and investigate its effects on other aspects of cardiomyocyte function, such as calcium handling and electrophysiology.[7][8] Such studies will be instrumental in further elucidating the mechanisms of its cardioprotective effects and supporting its potential translation to clinical applications for heart failure.[5][6]

References

The Role of Dabuzalgron Hydrochloride in Preserving Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron hydrochloride, an orally active and selective α-1A adrenergic receptor (α1A-AR) agonist, has demonstrated significant potential in preserving mitochondrial function, particularly in the context of chemotherapy-induced cardiotoxicity.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental findings, and detailed protocols related to the protective effects of Dabuzalgron on mitochondria. By activating the α1A-AR, Dabuzalgron initiates a signaling cascade involving the ERK1/2 pathway and upregulates PGC1α, a master regulator of mitochondrial biogenesis.[1][2] These actions collectively mitigate mitochondrial damage, preserve ATP production, reduce oxidative stress, and maintain mitochondrial membrane potential, thereby offering a promising therapeutic strategy for conditions associated with mitochondrial dysfunction.[1][4]

Introduction

Mitochondrial dysfunction is a key contributor to the pathophysiology of numerous diseases, including chemotherapy-induced cardiotoxicity.[1] Doxorubicin (B1662922) (DOX), a widely used and effective anticancer agent, is known to cause dose-dependent cardiotoxicity, largely by impairing mitochondrial function.[1] this compound has emerged as a promising cardioprotective agent due to its ability to preserve mitochondrial integrity and function in the face of such insults.[1][3] This document outlines the core mechanisms of Dabuzalgron's action on mitochondria, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: The α1A-AR Signaling Pathway

Dabuzalgron exerts its protective effects by selectively activating the α1A-adrenergic receptor. This initiates a downstream signaling cascade that ultimately enhances mitochondrial resilience.

Signaling Pathway Diagram

Dabuzalgron_Signaling_Pathway cluster_cell Cardiomyocyte Dabuzalgron Dabuzalgron Hydrochloride a1A_AR α1A-Adrenergic Receptor Dabuzalgron->a1A_AR ERK1_2 ERK1/2 a1A_AR->ERK1_2 Activates pERK1_2 p-ERK1/2 (Active) ERK1_2->pERK1_2 Phosphorylation PGC1a PGC1α pERK1_2->PGC1a Upregulates Mitochondrial_Function Mitochondrial Function PGC1a->Mitochondrial_Function Promotes Biogenesis & Function

Caption: Dabuzalgron signaling cascade in cardiomyocytes.

Quantitative Data Summary

The protective effects of Dabuzalgron on mitochondrial function have been quantified in several key studies. The following tables summarize these findings.

Table 1: Effect of Dabuzalgron on ATP Content in Doxorubicin-Treated Cardiac Tissue
Treatment GroupATP Content (% of Control)Reference
Control (Vehicle)100%[1]
Doxorubicin (DOX)77 ± 7%[1]
DOX + DabuzalgronRestored to near-control levels[1]
Table 2: Effect of Dabuzalgron on Oxidative Stress (TBARS) in Doxorubicin-Treated Cardiac Tissue
Treatment GroupThiobarbituric Acid Reactive Substances (TBARS) LevelsReference
Control (Vehicle)Baseline[1]
Doxorubicin (DOX)Increased[1]
DOX + DabuzalgronNormalized to baseline[1]
Table 3: Effect of Dabuzalgron on ERK1/2 Phosphorylation in Neonatal Rat Ventricular Myocytes (NRVMs)
TreatmentpERK/ERK Ratio (Fold Increase)EC50Reference
Dabuzalgron (10 µM)~1.54.8 x 10⁻⁷ M[1]
Table 4: Effect of Dabuzalgron on Mitochondrial Membrane Potential in Doxorubicin-Treated NRVMs
Treatment GroupMitochondrial Membrane PotentialReference
Control (Vehicle)High (Red fluorescence with JC-1)[1]
Doxorubicin (DOX) (2 µM)Profound loss (Green fluorescence with JC-1)[1]
DOX + Dabuzalgron (10 µM)Partially rescued[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Doxorubicin-Induced Cardiotoxicity Mouse Model

Doxorubicin_Cardiotoxicity_Model Start Start: C57BL/6J Mice Treatment_Groups Divide into Treatment Groups: 1. Vehicle (Control) 2. Doxorubicin (DOX) 3. DOX + Dabuzalgron Start->Treatment_Groups DOX_Admin Administer DOX (20 mg/kg, IP) Treatment_Groups->DOX_Admin Groups 2 & 3 Dabuzalgron_Admin Administer Dabuzalgron (10 µg/kg, gavage, twice daily) Treatment_Groups->Dabuzalgron_Admin Group 3 Duration Treatment Duration: 7 days DOX_Admin->Duration Dabuzalgron_Admin->Duration Tissue_Harvest Harvest Heart Tissue Duration->Tissue_Harvest Analysis Perform Analyses: - RNAseq - ATP Assay - TBARS Assay - Immunoblotting Tissue_Harvest->Analysis

Caption: Workflow for the doxorubicin-induced cardiotoxicity mouse model.

Protocol:

  • Animal Model: Male C57BL/6J wild-type mice (8-12 weeks old).

  • Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin at a dose of 20 mg/kg.

  • Dabuzalgron Administration: Oral gavage of Dabuzalgron at a dose of 10 µg/kg, administered twice daily for 7 days, starting on the day of doxorubicin injection.

  • Tissue Collection: After 7 days, mice are euthanized, and heart tissue is immediately harvested and flash-frozen in liquid nitrogen for subsequent analysis.

ATP Content Assay

Principle: This assay quantifies ATP levels in tissue homogenates using a luciferin-luciferase-based bioluminescent assay.

Protocol:

  • Tissue Homogenization: Freshly harvested heart tissue is homogenized in a suitable buffer.

  • Protein Quantification: The protein concentration of the homogenate is determined using a standard method (e.g., BCA assay) for normalization.

  • ATP Measurement: The ATP content is measured using a commercially available ATP assay kit according to the manufacturer's instructions. The luminescence is measured using a luminometer.

  • Data Analysis: ATP levels are normalized to the protein content and expressed as a percentage of the control group.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay measures lipid peroxidation by detecting malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a fluorescent product.

Protocol:

  • Tissue Homogenization: Mouse heart tissue is homogenized in a suitable buffer.

  • Reaction: The homogenate is mixed with a solution of TBA in an acidic medium.

  • Incubation: The mixture is heated to facilitate the reaction between MDA and TBA.

  • Measurement: The absorbance or fluorescence of the resulting pink-colored product is measured using a spectrophotometer or fluorometer.

  • Data Analysis: TBARS levels are calculated and expressed relative to the control group.

Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: The fluorescent dye JC-1 is used to assess mitochondrial membrane potential. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Protocol:

  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are cultured.

  • Treatment: Cells are treated with doxorubicin (2 µM) with or without Dabuzalgron (10 µM) for 4 hours.

  • Staining: Cells are incubated with JC-1 dye.

  • Imaging and Quantification: The red and green fluorescence is visualized using a fluorescence microscope and quantified using a plate reader.

  • Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.

Western Blotting for ERK1/2 Phosphorylation

Principle: This technique is used to detect the phosphorylation status of ERK1/2, indicating its activation.

Protocol:

  • Cell Lysis: NRVMs are treated with Dabuzalgron for 15 minutes and then lysed to extract proteins.

  • Protein Quantification: Protein concentration in the lysates is determined.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with a secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the fold change in phosphorylation.

Conclusion

This compound demonstrates a robust capacity to preserve mitochondrial function in the face of cellular stress, primarily through the activation of the α1A-AR/ERK1/2/PGC1α signaling pathway. The data presented in this guide highlight its potential to mitigate doxorubicin-induced cardiotoxicity by maintaining mitochondrial bioenergetics and redox balance. The detailed experimental protocols provided herein offer a framework for further research into the therapeutic applications of Dabuzalgron in mitochondrial-related pathologies. These findings underscore the importance of targeting specific adrenergic receptor subtypes for the development of novel cardioprotective therapies.

References

Dabuzalgron Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Cardioprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron hydrochloride (formerly RO 115-1240) is a potent and selective α1A-adrenergic receptor agonist, initially investigated for stress urinary incontinence.[1] Emerging preclinical research has unveiled its significant cardioprotective properties, particularly in the context of doxorubicin-induced cardiotoxicity.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for key in vitro and in vivo studies, presents quantitative pharmacological data, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Dabuzalgron.

Discovery and Rationale

Dabuzalgron was initially developed as a selective agonist for the α1A-adrenergic receptor, a subtype predominantly expressed in the lower urinary tract.[3] The rationale was to enhance urethral smooth muscle contraction to improve urinary continence, with minimal impact on blood pressure, a common side effect of non-selective α-adrenergic agonists.[3] While its development for urinary incontinence did not lead to regulatory approval, subsequent research has refocused attention on its significant and unexpected cardioprotective effects.[4] Studies have demonstrated that Dabuzalgron can mitigate the cardiotoxic effects of chemotherapeutic agents like doxorubicin (B1662922), suggesting a novel therapeutic application in cardio-oncology.[3][4]

Synthesis of this compound

While a detailed, step-by-step industrial synthesis protocol for this compound is not publicly available, a plausible retrosynthetic analysis based on its chemical structure, N-(6-Chloro-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-2-methylphenyl)methanesulfonamide hydrochloride, can be proposed. The synthesis would likely involve the assembly of the substituted aniline (B41778) core, followed by the introduction of the methoxy-imidazoline side chain and subsequent formation of the sulfonamide group.

Plausible Retrosynthetic Pathway:

G Dabuzalgron This compound Aniline_Core Substituted Aniline Core Dabuzalgron->Aniline_Core Disconnection Imidazoline_Side_Chain Methoxy-Imidazoline Side Chain Dabuzalgron->Imidazoline_Side_Chain Disconnection Sulfonylation Sulfonylation Aniline_Core->Sulfonylation Alkylation Alkylation Imidazoline_Side_Chain->Alkylation Imidazoline_Formation Imidazoline Formation Imidazoline_Side_Chain->Imidazoline_Formation Starting_Materials Commercially Available Starting Materials Sulfonylation->Starting_Materials Alkylation->Starting_Materials Imidazoline_Formation->Starting_Materials

Caption: Retrosynthetic analysis of this compound.

Mechanism of Action and Signaling Pathway

Dabuzalgron exerts its effects primarily through the selective activation of the α1A-adrenergic receptor. In cardiomyocytes, this activation triggers a downstream signaling cascade that confers cardioprotection. The key signaling pathway involves the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This leads to the preservation of mitochondrial function and the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis.[2]

G Dabuzalgron Dabuzalgron Alpha1A_AR α1A-Adrenergic Receptor Dabuzalgron->Alpha1A_AR Gq_Protein Gq Protein Alpha1A_AR->Gq_Protein PLC Phospholipase C Gq_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Mitochondrial_Function Preservation of Mitochondrial Function ERK->Mitochondrial_Function PGC1a Upregulation of PGC1α ERK->PGC1a Cardioprotection Cardioprotection Mitochondrial_Function->Cardioprotection PGC1a->Cardioprotection

Caption: Dabuzalgron's cardioprotective signaling pathway.

Pharmacological Data

The following tables summarize the available quantitative data for Dabuzalgron.

Table 1: In Vitro Pharmacological Data

ParameterValueCell Line/SystemReference
EC50 for ERK Phosphorylation 4.8 μMNeonatal Rat Ventricular Myocytes[2]
Receptor Selectivity Partial agonist at α1A-adrenoceptorsRecombinant CHO cells[3]

Table 2: Preclinical In Vivo Data

SpeciesDosing RegimenStudyKey FindingsReference
Mouse 10 μg/kg, oral gavage, twice daily for 7 daysDoxorubicin-induced cardiotoxicityProtected against doxorubicin-induced cardiac dysfunction, preserved mitochondrial function, reduced fibrosis.[3]
Mouse 1 to 100 µg/kg/day, oral gavage, twice daily for 7 daysHypertrophy studyNo measurable change in heart weight or molecular markers of hypertrophy.[3]

Table 3: Pharmacokinetic Parameters (Rodents)

ParameterValueSpeciesRoute of AdministrationReference
Cmax Data not availableRatOral[5][6][7]
Tmax Data not availableRatOral[5][6][7]
Half-life (t½) Data not availableRatOral[8]
Bioavailability (F) Data not availableRatOral[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cardioprotective effects of Dabuzalgron.

In Vivo Doxorubicin-Induced Cardiotoxicity Model

This protocol describes the induction of cardiotoxicity in mice using doxorubicin and subsequent treatment with Dabuzalgron.

G start Start acclimatization Acclimatize Mice (1 week) start->acclimatization grouping Randomly Assign to Treatment Groups acclimatization->grouping dox_injection Doxorubicin Injection (e.g., 15-20 mg/kg, single IP) grouping->dox_injection dabuzalgron_treatment Dabuzalgron Treatment (e.g., 10 µg/kg, oral gavage, BID) dox_injection->dabuzalgron_treatment monitoring Monitor Animal Health and Body Weight dabuzalgron_treatment->monitoring echo Echocardiography (Baseline and Post-treatment) monitoring->echo sacrifice Sacrifice and Tissue Collection echo->sacrifice analysis Histological and Molecular Analysis sacrifice->analysis end End analysis->end

Caption: Workflow for in vivo cardiotoxicity studies.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.[10]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.[10]

  • Grouping: Mice are randomly assigned to control (vehicle), doxorubicin-only, and doxorubicin + Dabuzalgron groups.

  • Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin (15-20 mg/kg) is administered to induce cardiotoxicity.[11]

  • Dabuzalgron Treatment: this compound is dissolved in sterile water and administered via oral gavage (e.g., 10 µg/kg) twice daily for a specified period (e.g., 7 days), starting 24 hours after doxorubicin injection.[3]

  • Monitoring: Animal weight and general health are monitored daily.

  • Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function (e.g., ejection fraction, fractional shortening).[12]

  • Tissue Collection: At the end of the study, animals are euthanized, and hearts are collected for histological (e.g., H&E, Masson's trichrome staining) and molecular (e.g., Western blot, qPCR) analysis.

Western Blot for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 in cardiomyocyte lysates following Dabuzalgron treatment.

Protocol:

  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are cultured in appropriate media.[13]

  • Treatment: Cells are treated with varying concentrations of Dabuzalgron (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 15 minutes).[13][14]

  • Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.[16]

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated.[17]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the JC-1 fluorescent probe to measure changes in mitochondrial membrane potential in cardiomyocytes.

Protocol:

  • Cell Culture and Treatment: Cardiomyocytes (e.g., H9c2 cells or primary NRVMs) are cultured on glass-bottom dishes or in multi-well plates. Cells are pre-treated with Dabuzalgron for a specified duration, followed by co-incubation with doxorubicin to induce mitochondrial damage.[18][19]

  • JC-1 Staining: The culture medium is removed, and cells are incubated with JC-1 staining solution (typically 5 µM in culture medium) for 15-30 minutes at 37°C in the dark.[20]

  • Washing: The staining solution is removed, and cells are washed twice with warm PBS or culture medium.

  • Imaging: Cells are immediately imaged using a fluorescence microscope equipped with filters for detecting both JC-1 monomers (green fluorescence, excitation ~485 nm, emission ~535 nm) and J-aggregates (red fluorescence, excitation ~535 nm, emission ~595 nm).[20]

  • Analysis: The ratio of red to green fluorescence intensity is calculated for each cell or region of interest. A decrease in this ratio indicates depolarization of the mitochondrial membrane.[21]

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action for the prevention and treatment of chemotherapy-induced cardiotoxicity. Its selective activation of the α1A-adrenergic receptor and the subsequent downstream signaling events leading to the preservation of mitochondrial function provide a strong rationale for its further investigation. The experimental protocols and pharmacological data presented in this guide offer a comprehensive resource for researchers to build upon and further explore the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacokinetic profile in humans and to translate these promising preclinical findings into clinical applications.

References

Dabuzalgron Hydrochloride: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron hydrochloride is a selective α-1A adrenergic receptor agonist that has been investigated for its therapeutic potential in various conditions, including stress urinary incontinence and, more recently, for its cardioprotective effects. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to support further research and development efforts.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of Dabuzalgron. Its chemical and physical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride[1]
CAS Number 219311-43-0[1]
Molecular Formula C₁₂H₁₇Cl₂N₃O₃S[1]
Canonical SMILES CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl[1]
InChI Key QFRMKDCRDUXTBR-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValue
Molecular Weight 354.3 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO (26 mg/mL with sonication)[2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Mechanism of Action and Pharmacology

Dabuzalgron is an orally active and selective α-1A adrenergic receptor agonist.[3][4] The α-1A adrenergic receptors are G-protein coupled receptors that, upon activation, play significant roles in various physiological processes.

Signaling Pathway

The primary mechanism of action of Dabuzalgron involves the activation of the α-1A adrenergic receptor, which subsequently initiates a downstream signaling cascade. A key pathway affected is the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4] Activation of ERK1/2 is believed to contribute to the cytoprotective effects of Dabuzalgron.

Dabuzalgron_Signaling_Pathway Dabuzalgron Dabuzalgron Hydrochloride Alpha1A_AR α-1A Adrenergic Receptor Dabuzalgron->Alpha1A_AR G_Protein Gq/11 Alpha1A_AR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates MEK MEK PKC->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Cellular_Response Cardioprotection & Mitochondrial Preservation ERK->Cellular_Response leads to

Dabuzalgron Signaling Pathway
Pharmacological Activity

ParameterValueCell TypeReference
EC₅₀ for ERK phosphorylation 4.8 μMNeonatal rat ventricular myocytes (NRVMs)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound's effects.

Doxorubicin-Induced Cardiotoxicity Mouse Model

This in vivo model is used to assess the cardioprotective effects of Dabuzalgron.

Doxorubicin_Cardiotoxicity_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_assessment Assessment Animal_Selection Select Male C57Bl6/J wild-type mice (8-12 weeks old) Acclimatization Acclimatize animals to facility conditions Animal_Selection->Acclimatization Doxorubicin_Injection Single intraperitoneal (IP) injection of Doxorubicin (B1662922) (20 mg/kg) Acclimatization->Doxorubicin_Injection Dabuzalgron_Treatment Oral gavage of Dabuzalgron (10 µg/kg) twice daily for 7 days Doxorubicin_Injection->Dabuzalgron_Treatment Control_Group Control group receives vehicle (e.g., water) by oral gavage Doxorubicin_Injection->Control_Group Echocardiography Echocardiography to assess cardiac function (e.g., LVEF, FS) Dabuzalgron_Treatment->Echocardiography Control_Group->Echocardiography Histology Histological analysis of heart tissue for fibrosis and cell damage Echocardiography->Histology Biomarkers Measurement of cardiac biomarkers (e.g., troponins) Histology->Biomarkers Gene_Expression RNA sequencing of heart tissue to analyze gene expression changes Biomarkers->Gene_Expression

Doxorubicin Cardiotoxicity Experimental Workflow

Protocol:

  • Animal Model: Male C57Bl6/J wild-type mice (8-12 weeks old) are commonly used.[3]

  • Induction of Cardiotoxicity: A single intraperitoneal (IP) injection of doxorubicin at a dose of 20 mg/kg is administered to induce cardiotoxicity.[1]

  • Treatment: this compound is administered via oral gavage at a dose of 10 µg/kg twice daily for 7 days, starting after the doxorubicin injection.[3] A control group receives the vehicle (e.g., water) on the same schedule.

  • Assessment of Cardiac Function: Transthoracic echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) to assess cardiac function.

  • Histological Analysis: Hearts are harvested, fixed, and sectioned for histological staining (e.g., Masson's trichrome) to evaluate fibrosis and cardiomyocyte damage.

  • Biomarker Analysis: Blood samples can be collected to measure cardiac injury biomarkers like cardiac troponins.[5]

  • Gene Expression Analysis: RNA sequencing of heart tissue can be performed to investigate changes in gene expression related to mitochondrial function and other relevant pathways.

ERK1/2 Phosphorylation Western Blot Assay in Cardiomyocytes

This in vitro assay is used to quantify the activation of the ERK1/2 signaling pathway in response to Dabuzalgron.

Protocol:

  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.[4]

  • Serum Starvation: Prior to treatment, cells are typically serum-starved for a period (e.g., 4-12 hours) to reduce basal levels of ERK phosphorylation.[6]

  • Treatment: NRVMs are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, and 100 µM) for a short duration (e.g., 15 minutes).[2]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the BCA assay.[7]

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.[8]

    • The separated proteins are transferred to a PVDF membrane.[8]

    • The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[9]

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.[6] The p-ERK1/2 signal is then normalized to the total ERK1/2 signal.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. The synthesis of similar chemical structures often involves multi-step reactions. A plausible, though not definitively confirmed, general synthetic approach could involve the following key transformations:

Dabuzalgron_Synthesis_Pathway Starting_Materials Substituted Aniline Derivative Sulfonylation Sulfonylation with Methanesulfonyl Chloride Starting_Materials->Sulfonylation Intermediate_1 N-Aryl Methanesulfonamide Sulfonylation->Intermediate_1 Etherification Etherification with an Imidazoline Precursor Intermediate_1->Etherification Dabuzalgron_Base Dabuzalgron (Free Base) Etherification->Dabuzalgron_Base Salt_Formation Treatment with HCl Dabuzalgron_Base->Salt_Formation Final_Product Dabuzalgron Hydrochloride Salt_Formation->Final_Product

Plausible Synthetic Pathway for Dabuzalgron HCl

Conclusion

This compound is a selective α-1A adrenergic receptor agonist with demonstrated pharmacological activity. Its mechanism of action, involving the activation of the ERK1/2 signaling pathway, underlies its potential therapeutic applications, particularly in cardioprotection. The experimental protocols and structural information provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic utility of this compound. Further research is warranted to fully elucidate its binding affinities to various adrenergic receptor subtypes and to develop a detailed and optimized synthesis protocol.

References

Dabuzalgron Hydrochloride and its Impact on ERK Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron hydrochloride is an orally active and selective agonist for the alpha-1A adrenergic receptor (α1A-AR)[1][2][3]. Initially developed for the treatment of urinary incontinence, recent preclinical studies have unveiled its potential cardioprotective effects, drawing significant attention to its mechanism of action[2][4][5]. A crucial element of this mechanism appears to be the activation of the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival[4][6][7]. This technical guide provides an in-depth overview of the effects of this compound on ERK phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Signaling Pathway

The activation of the α1A-adrenergic receptor by Dabuzalgron is believed to initiate a downstream signaling cascade that culminates in the phosphorylation of ERK1/2. This pathway is a component of the larger mitogen-activated protein kinase (MAPK) signaling network[8][9]. The binding of Dabuzalgron to the G-protein coupled receptor (GPCR) α1A-AR is thought to lead to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers can then activate a series of kinases, including protein kinase C (PKC), which can ultimately lead to the activation of the Raf-MEK-ERK cascade[10]. The activation of ERK1/2 involves the dual phosphorylation of threonine and tyrosine residues within the activation loop (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by the upstream kinase MEK[6][7].

Dabuzalgron_ERK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dabuzalgron Dabuzalgron a1A_AR α1A-Adrenergic Receptor (GPCR) Dabuzalgron->a1A_AR Binds to Gq Gq protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Activation TranscriptionFactors Transcription Factors (e.g., c-Fos, Elk-1) pERK->TranscriptionFactors Translocates & Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: Proposed signaling pathway of Dabuzalgron-induced ERK phosphorylation.

Quantitative Data on ERK Phosphorylation

Preclinical studies have demonstrated that this compound induces ERK phosphorylation in a dose-dependent manner in neonatal rat ventricular myocytes (NRVMs)[4]. The key quantitative findings from this research are summarized in the table below.

Cell TypeTreatmentConcentrationTime PointEffect on pERK/ERK RatioEC50Reference
Neonatal Rat Ventricular Myocytes (NRVMs)Dabuzalgron0.1 µM - 100 µM15 minutesDose-dependent increase4.8 x 10⁻⁷ M (0.48 µM)[1][3][4]
Neonatal Rat Ventricular Myocytes (NRVMs)Dabuzalgron10 µM15 minutesApproximately 1.5-fold increaseN/A[4]

Experimental Protocols

The following are detailed methodologies for two common techniques used to assess ERK phosphorylation: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA). These protocols are based on standard procedures and can be adapted for specific experimental needs[11][12][13].

Western Blotting for p-ERK and Total ERK

Western blotting is a widely used technique to semi-quantitatively detect the levels of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein[6].

1. Cell Lysis and Protein Quantification:

  • After treating cells with Dabuzalgron, wash them with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[12].

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane[12].

3. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C[12].

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[12].

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system[6].

  • To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2[12].

  • Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.

Western_Blot_Workflow start Cell Treatment with Dabuzalgron lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Stripping detection->stripping analysis Densitometry & Data Analysis detection->analysis reprobing Re-probing with Total ERK Antibody stripping->reprobing reprobing->detection Re-detection

Caption: Experimental workflow for Western Blot analysis of ERK phosphorylation.
ELISA for p-ERK

Enzyme-Linked Immunosorbent Assay (ELISA) offers a more high-throughput and quantitative method for measuring ERK phosphorylation[14].

1. Sample Preparation:

  • Prepare cell lysates as described for Western blotting.

2. Assay Procedure (Sandwich ELISA):

  • Add cell lysates and standards to wells of a microplate pre-coated with a capture antibody specific for ERK1/2.

  • Incubate to allow the ERK protein to bind to the immobilized antibody.

  • Wash the wells to remove unbound materials.

  • Add a detection antibody that specifically recognizes the phosphorylated form of ERK (p-ERK)[13].

  • Incubate to form the antibody-protein-antibody "sandwich".

  • Wash the wells again.

  • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that binds to the detection antibody[13][15].

  • Wash the wells.

  • Add a substrate solution that will react with the enzyme to produce a colorimetric or fluorescent signal[13][15].

  • Stop the reaction and measure the absorbance or fluorescence using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the readings from the known concentrations of the standard.

  • Determine the concentration of p-ERK in the samples by interpolating their readings on the standard curve.

  • A parallel ELISA for total ERK can be performed for normalization[15].

Conclusion

This compound has been shown to effectively induce the phosphorylation of ERK in a dose-dependent manner in preclinical models. The activation of the ERK signaling pathway is a key aspect of its molecular mechanism, potentially underlying its observed cardioprotective effects. The experimental protocols detailed in this guide provide robust methods for further investigation into the effects of Dabuzalgron and other α1A-adrenergic receptor agonists on this critical signaling cascade. Further research is warranted to fully elucidate the downstream consequences of Dabuzalgron-induced ERK activation and to explore its therapeutic potential in various disease contexts.

References

Methodological & Application

Dabuzalgron Hydrochloride: Application Notes and Protocols for In-Vivo Cardiovascular Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dabuzalgron Hydrochloride (also known as Ro 115-1240) is a selective α1A-adrenergic receptor agonist. Current in-vivo research has not focused on establishing a cardiotoxic profile for this compound. Instead, studies have highlighted its cardioprotective effects, particularly in mitigating doxorubicin-induced cardiotoxicity.[1][2][3] Clinical trials for its intended use in treating urinary incontinence have also shown it to be well-tolerated with minimal to no cardiovascular side effects.[4][5] This document provides a summary of the available in-vivo dosage and safety information, along with relevant experimental protocols and signaling pathways.

In-Vivo Dosage and Cardiovascular Effects

Preclinical studies have primarily utilized mouse models to investigate the effects of this compound in the context of chemotherapy-induced heart damage. The data consistently points towards a protective rather than a toxic cardiovascular profile at the dosages studied.

Table 1: Summary of In-Vivo Dosage and Observed Effects in Mice
CompoundAnimal ModelDosageAdministration RouteDurationKey Cardiovascular FindingsReference
This compoundC57Bl6/J wild-type mice10 µg/kgOral gavageTwice daily for 7 days- Preserved contractile function after doxorubicin (B1662922) administration- Reduced cardiac fibrosis- No adverse cardiovascular effects reported[1]
Table 2: Clinical Trial Data on Cardiovascular Safety
CompoundStudy PopulationDosageAdministration RouteDurationKey Cardiovascular FindingsReference
Ro 115-1240 (Dabuzalgron)Women with stress urinary incontinence1.5 mgOralTwice daily for 2 or 4 weeks- No significant difference in mean systolic or diastolic blood pressure compared to placebo- Slightly lower mean sitting heart rate with Ro 115-1240 than with placebo[4]

Signaling Pathway and Experimental Workflow

Mechanism of Action: α1A-Adrenergic Receptor Signaling

This compound exerts its cardioprotective effects through the activation of the α1A-adrenergic receptor. This signaling cascade is believed to preserve mitochondrial function and promote cardiomyocyte survival.[1][2]

Dabuzalgron_Signaling Dabuzalgron Dabuzalgron Hydrochloride a1A_AR α1A-Adrenergic Receptor Dabuzalgron->a1A_AR ERK1_2 ERK1/2 Activation a1A_AR->ERK1_2  leads to Mitochondria Mitochondrial Function ERK1_2->Mitochondria  preserves Cardiomyocyte Cardiomyocyte Survival Mitochondria->Cardiomyocyte  promotes

Caption: this compound signaling pathway.

General Experimental Workflow for In-Vivo Cardiotoxicity Assessment

While specific cardiotoxicity studies for this compound are not available, a general workflow for such an investigation is presented below. This can be adapted for preclinical safety assessment of new chemical entities.

Cardiotoxicity_Workflow cluster_preclinical Preclinical Phase cluster_analysis Data Analysis and Reporting Animal_Model Animal Model Selection (e.g., Rodent, Canine) Dose_Finding Dose Range Finding Study Animal_Model->Dose_Finding Cardiovascular_Monitoring Cardiovascular Monitoring (ECG, Echocardiography, Blood Pressure) Dose_Finding->Cardiovascular_Monitoring Histopathology Histopathological Analysis of Heart Tissue Cardiovascular_Monitoring->Histopathology Data_Analysis Quantitative and Qualitative Data Analysis Histopathology->Data_Analysis Report Final Report and Risk Assessment Data_Analysis->Report

Caption: In-vivo cardiotoxicity assessment workflow.

Experimental Protocols

The following protocol is based on the methodology used in the study investigating the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity.

Protocol: In-Vivo Cardioprotection Study in Mice

1. Animal Model:

  • Species: C57Bl6/J wild-type mice.

  • Age: 8-10 weeks.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Reagents and Preparation:

  • This compound: Prepare a stock solution in a suitable vehicle (e.g., sterile water or saline). The final concentration should be such that the desired dose can be administered in a volume of approximately 100-200 µL.

  • Doxorubicin (if used as a cardiotoxic agent): Prepare according to standard protocols for in-vivo use.

3. Dosing and Administration:

  • This compound: Administer 10 µg/kg body weight via oral gavage.

  • Frequency: Twice daily.

  • Duration: 7 consecutive days.

  • Control Groups: Include a vehicle control group receiving the same volume of the vehicle on the same schedule. If investigating cardioprotection, also include a group receiving only the cardiotoxic agent (e.g., doxorubicin) and a group receiving both the agent and Dabuzalgron.

4. Cardiovascular Function Assessment (Echocardiography):

  • Timing: Perform baseline echocardiography before the start of treatment and at the end of the study.

  • Anesthesia: Lightly anesthetize mice with isoflurane.

  • Parameters to Measure:

    • Left ventricular internal dimensions at end-diastole and end-systole.

    • Fractional shortening.

    • Ejection fraction.

5. Tissue Collection and Analysis:

  • At the end of the study, euthanize mice according to approved protocols.

  • Excise hearts and wash with cold phosphate-buffered saline.

  • Blot dry and weigh the hearts.

  • Fix a portion of the heart tissue in 10% neutral buffered formalin for histopathological analysis (e.g., H&E and Masson's trichrome staining for fibrosis).

  • Snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical analyses (e.g., gene expression analysis, ATP content measurement).

6. Data Analysis:

  • Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

  • A p-value of <0.05 is typically considered statistically significant.

Conclusion

The available data suggests that this compound is not cardiotoxic at the dosages studied in preclinical and clinical settings. On the contrary, it has demonstrated a cardioprotective profile in a model of chemotherapy-induced cardiac injury. For researchers investigating the cardiovascular effects of this compound, the provided protocols and dosage information from these protective studies serve as a valuable starting point for experimental design. Any investigation into potential cardiotoxicity would require dose-escalation studies to identify a maximum tolerated dose and any associated cardiovascular adverse effects.

References

Application Notes and Protocols for Dabuzalgron Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron hydrochloride is a potent and selective α-1A adrenergic receptor agonist.[1][2] It is an orally active compound that has been investigated for the treatment of urinary incontinence and has shown protective effects against doxorubicin-induced cardiotoxicity by preserving mitochondrial function.[1][2][3][4] In cellular and molecular biology research, Dabuzalgron is a valuable tool for studying the α-1A adrenergic signaling pathway and its role in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.

Mechanism of Action and Signaling Pathway

Dabuzalgron selectively binds to and activates the α-1A adrenergic receptor, a G-protein coupled receptor (GPCR).[2][5] Activation of the α-1A adrenergic receptor initiates a downstream signaling cascade that involves the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][3][6] This signaling pathway has been shown to be crucial for the cardioprotective effects of Dabuzalgron.[1][3] The activation of the α-1A receptor by Dabuzalgron has been demonstrated to mitigate mitochondrial damage and inhibit the intrinsic apoptotic pathway.[3]

Dabuzalgron_Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus cluster_mitochondria Mitochondria Dabuzalgron Dabuzalgron Alpha-1A_AR α-1A Adrenergic Receptor (GPCR) Dabuzalgron->Alpha-1A_AR Binds & Activates G_Protein G-Protein Alpha-1A_AR->G_Protein Activates PLC Phospholipase C G_Protein->PLC MEK MEK PLC->MEK ... leads to ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates Mitochondrial_Function Preservation of Mitochondrial Function ERK1_2->Mitochondrial_Function Gene_Expression Gene Expression (e.g., PGC1α) Transcription_Factors->Gene_Expression Regulates Apoptosis Inhibition of Apoptosis Mitochondrial_Function->Apoptosis

Caption: Dabuzalgron Signaling Pathway

Data Presentation

Solubility of this compound
SolventSolubilityNotes
In Vitro
DMSO≥ 26 mg/mL (81.82 mM)Ultrasonic treatment may be required to fully dissolve the compound.[7]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.55 mM)Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.55 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.55 mM)Results in a clear solution.[1]
Recommended Storage Conditions for Stock Solutions
Storage TemperatureShelf Life
-80°C6 months[1][7]
-20°C1 month[1][7]

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile pipette tips

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

  • Calculate Required Amounts: Determine the mass of this compound and the volume of DMSO needed to prepare the desired concentration of the stock solution. The molecular weight of this compound is 317.79 g/mol .[8]

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass = 10 mmol/L * 1 mL * 317.79 g/mol = 0.0031779 g = 3.1779 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for several minutes to aid dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[7]

  • Sterilization (Optional but Recommended): If the initial components were not sterile, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7]

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile pipette tips

  • Sterile microcentrifuge tubes or conical tubes

Protocol:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform a serial dilution to achieve the final desired working concentration. This minimizes the volume of DMSO added to the final cell culture, as high concentrations of DMSO can be toxic to cells.

    • Example for a final concentration of 10 µM in 10 mL of cell culture medium:

      • Prepare an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to create a 100 µM intermediate solution. Mix well by gentle pipetting.

      • Prepare the final working solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of cell culture medium. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the experimental conditions.

  • Application to Cells: Add the prepared working solution (or vehicle control) to your cell cultures. Typical concentrations used in published studies range from 0.1 µM to 100 µM, with incubation times varying from 15 minutes to 4 hours or longer.[7] The optimal concentration and incubation time should be determined empirically for your specific cell line and experimental endpoint. For example, a concentration of 10 µM for 4 hours has been used to protect neonatal rat ventricular myocytes from doxorubicin-induced cell death.[1][7]

Dabuzalgron_Workflow cluster_preparation Solution Preparation cluster_experiment Cell Culture Experiment Start Start Weigh Weigh Dabuzalgron HCl Powder Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Stock 10 mM Stock Solution Vortex->Stock Aliquot Aliquot & Store at -80°C Stock->Aliquot Thaw Thaw Stock Aliquot Aliquot->Thaw Dilute Prepare Working Solution in Cell Culture Medium Thaw->Dilute Treat Treat Cells with Dabuzalgron Solution Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Analyze Analyze Cells Incubate->Analyze

Caption: Experimental Workflow

Important Considerations

  • Solubility: this compound has limited solubility in aqueous solutions. The use of DMSO is necessary for preparing concentrated stock solutions.

  • DMSO Toxicity: Be mindful of the final DMSO concentration in your cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to keep it as low as possible and to include a vehicle control.

  • Stability: Follow the recommended storage conditions to ensure the stability and activity of the compound. Avoid repeated freeze-thaw cycles.

  • Cell Line Specificity: The optimal working concentration and incubation time for this compound may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

  • Safety: Handle this compound powder and concentrated DMSO solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

Application Note and Protocol: Western Blot Analysis of ERK Phosphorylation Following Dabuzalgron Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dabuzalgron Hydrochloride is an orally active and selective α-1A adrenergic receptor agonist.[1][2] The α-1A adrenergic receptor is involved in various physiological processes, and its activation can trigger downstream signaling cascades. One of the key pathways activated by α-1A adrenergic receptor agonists is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade.[3][4] The phosphorylation of ERK (p-ERK) is a critical indicator of its activation and is central to regulating cellular processes like growth, differentiation, and survival.[4] In preclinical studies, Dabuzalgron has been shown to induce ERK phosphorylation, and this activation is believed to mediate some of its cytoprotective effects.[3]

This application note provides a detailed protocol for performing Western blot analysis to detect and quantify the phosphorylation of ERK1/2 in response to treatment with this compound.

Signaling Pathway

Dabuzalgron acts as a selective agonist for the α-1A adrenergic receptor (α1A-AR), a G-protein coupled receptor (GPCR).[1][5] Activation of α1A-AR initiates a downstream signaling cascade that leads to the activation of MEK1/2, which in turn phosphorylates and activates ERK1/2.[3][6] This activation is a key mechanism contributing to the cellular effects of Dabuzalgron.[3]

Dabuzalgron_ERK_Pathway cluster_membrane Cell Membrane Receptor α1A-Adrenergic Receptor (GPCR) MEK MEK1/2 Receptor->MEK Activates Dabuzalgron Dabuzalgron Hydrochloride Dabuzalgron->Receptor Binds & Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Response Cellular Response (e.g., Cytoprotection) pERK->Response Western_Blot_Workflow cluster_A Cellular Phase cluster_B Biochemical Phase cluster_C Analysis Phase A1 1. Seed and Culture Cells (e.g., NRVMs) A2 2. Serum Starve Cells (To reduce basal ERK activation) A1->A2 A3 3. Treat with Dabuzalgron (and Vehicle Control) A2->A3 B1 4. Cell Lysis & Protein Extraction A3->B1 B2 5. Protein Quantification (e.g., BCA Assay) B1->B2 B3 6. SDS-PAGE B2->B3 B4 7. Protein Transfer to PVDF Membrane B3->B4 C1 8. Immunoblotting for p-ERK B4->C1 C2 9. Strip and Re-probe for Total ERK C1->C2 C3 10. Signal Detection & Imaging C2->C3 C4 11. Densitometry & Data Analysis (Normalize p-ERK to Total ERK) C3->C4

References

Application Notes and Protocols: The Use of Dabuzalgron Hydrochloride in Preclinical Studies of Anthracycline-Induced Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracyclines, such as doxorubicin (B1662922), are highly effective chemotherapeutic agents vital in the treatment of a wide array of cancers. However, their clinical application is often limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure.[1][2] A promising therapeutic strategy to mitigate this cardiotoxicity is the use of Dabuzalgron Hydrochloride. Dabuzalgron is an orally active and selective α-1A adrenergic receptor agonist that has demonstrated significant cardioprotective effects in preclinical models of doxorubicin-induced heart failure.[3][4] These application notes provide a comprehensive overview of the use of this compound in this research context, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.

Mechanism of Action

Dabuzalgron exerts its cardioprotective effects primarily through the activation of the α-1A adrenergic receptor (α1A-AR) in cardiomyocytes.[1][5] This activation initiates a signaling cascade that preserves mitochondrial function, a key target of anthracycline-induced damage.[1][6] The proposed mechanism involves the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which in turn upregulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] PGC-1α is a master regulator of mitochondrial biogenesis and function. By enhancing PGC-1α expression, Dabuzalgron helps to maintain mitochondrial integrity, preserve ATP production, and reduce oxidative stress, thereby protecting cardiac cells from doxorubicin-induced apoptosis and dysfunction.[1][3]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in mitigating doxorubicin-induced cardiotoxicity.

Table 1: In Vivo Efficacy of Dabuzalgron in a Mouse Model of Doxorubicin-Induced Cardiotoxicity

ParameterControlDoxorubicin (20 mg/kg)Doxorubicin + Dabuzalgron (10 µg/kg twice daily)
Cardiac Function
Fractional Shortening (%)BaselineDecreasedPreserved[1]
Fibrosis (Masson's Trichrome)MinimalSignificantly IncreasedMitigated Increase[1]
Mitochondrial Function & Oxidative Stress
Myocardial ATP ContentNormalDecreased by 23 ± 7%Restored to normal levels[1]
Thiobarbituric Acid Reactive Substances (TBARS)BaselineIncreasedNormalized[1]
Gene Expression
PGC1α AbundanceBaselineNo significant changeIncreased[1]
Survival
Survival RateHighDecreasedImproved in WT mice[1]

WT: Wild Type. Data synthesized from[1].

Table 2: In Vitro Efficacy of Dabuzalgron in Neonatal Rat Ventricular Myocytes (NRVMs) Treated with Doxorubicin

ParameterControlDoxorubicin (2 µM)Doxorubicin + Dabuzalgron (10 µM)
Apoptosis & Cell Viability
Cleaved Caspase-3LowIncreasedAbrogated[1]
Cytochrome c ReleaseLowIncreasedAbrogated[1]
Mitochondrial Function
Mitochondrial Membrane Potential (JC-1 Red/Green Ratio)HighProfoundly DecreasedPartially Rescued[1]
Signaling Pathways
pERK/ERK RatioBaselineDecreasedIncreased ~1.5-fold (compared to Doxorubicin alone)[1]

Data synthesized from[1].

Experimental Protocols

In Vivo Model of Doxorubicin-Induced Cardiotoxicity

This protocol describes the induction of cardiotoxicity in mice using doxorubicin and subsequent treatment with this compound.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)[3]

  • Doxorubicin Hydrochloride (dissolved in sterile saline)

  • This compound (dissolved in sterile water)

  • Oral gavage needles

  • Insulin syringes with 28G needles

  • Animal balance

  • Echocardiography system with a high-frequency linear transducer

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Doxorubicin Administration: Administer a single intraperitoneal (IP) injection of Doxorubicin at a dose of 20 mg/kg.[1] Control animals receive a corresponding volume of sterile saline.

  • Dabuzalgron Treatment: Beginning on the same day as the doxorubicin injection, administer this compound at a dose of 10 µg/kg via oral gavage twice daily for 7 days.[1][3] The control group receiving doxorubicin should be gavaged with sterile water.

  • Monitoring: Monitor the animals daily for changes in body weight, general health, and survival.[1][7]

  • Echocardiography: Perform transthoracic echocardiography on day 7 to assess cardiac function.[1] Key parameters to measure include left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Tissue Collection: At the end of the study, euthanize the mice and harvest the hearts. A portion of the heart tissue can be flash-frozen in liquid nitrogen for biochemical and molecular analyses (e.g., ATP, TBARS, Western blot, qPCR), and another portion can be fixed in 10% neutral buffered formalin for histological analysis (e.g., Masson's trichrome staining for fibrosis).

In Vitro Model of Doxorubicin-Induced Cardiotoxicity in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol details the isolation of NRVMs and the subsequent treatment with doxorubicin and Dabuzalgron.

Materials:

  • 1-2 day old Sprague-Dawley rat pups

  • Collagenase type II

  • Pancreatin

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • Percoll

  • Doxorubicin Hydrochloride

  • This compound

  • Cell culture plates

  • JC-1 dye for mitochondrial membrane potential assay

  • Kits for ATP and caspase-3 activity assays

Procedure:

  • NRVM Isolation: Isolate ventricular myocytes from neonatal rats using enzymatic digestion with collagenase and pancreatin, followed by purification using a Percoll gradient to enrich for cardiomyocytes. Detailed protocols for NRVM isolation are widely available.

  • Cell Culture: Plate the isolated NRVMs on fibronectin-coated cell culture plates and culture in DMEM/F12 supplemented with FBS, horse serum, and penicillin-streptomycin. Allow the cells to attach and start beating synchronously, which typically takes 24-48 hours.

  • Treatment:

    • Pre-treat the NRVMs with 10 µM this compound for a specified period (e.g., 1 hour) before adding doxorubicin.[1][3]

    • Add Doxorubicin Hydrochloride to the culture medium at a final concentration of 2 µM.[1]

    • Incubate the cells for the desired duration (e.g., 4 hours for mitochondrial membrane potential, 24 hours for apoptosis assays).[1]

  • Endpoint Analysis:

    • Mitochondrial Membrane Potential: Stain the cells with JC-1 dye and analyze the ratio of red to green fluorescence using a fluorescence microscope or plate reader. A decrease in this ratio indicates depolarization of the mitochondrial membrane.[1]

    • Apoptosis: Measure caspase-3 activity using a commercially available kit. Apoptosis can also be assessed by Western blot for cleaved caspase-3 and cytochrome c release from mitochondria.[1]

    • ATP Levels: Quantify intracellular ATP levels using a luciferase-based ATP assay kit.[8]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Dabuzalgron Dabuzalgron Hydrochloride alpha1A_AR α1A-Adrenergic Receptor Dabuzalgron->alpha1A_AR Activates ERK1_2 ERK1/2 alpha1A_AR->ERK1_2 Activates PGC1a PGC-1α ERK1_2->PGC1a Upregulates Doxorubicin_cyto Doxorubicin Doxorubicin_mito Doxorubicin Doxorubicin_cyto->Doxorubicin_mito Apoptosis_cyto Apoptosis Mito_function Mitochondrial Function PGC1a->Mito_function Promotes Mito_function->Apoptosis_cyto Inhibits ATP_prod ATP Production Mito_function->ATP_prod Maintains ROS Oxidative Stress (ROS) Mito_function->ROS Reduces ROS->Apoptosis_cyto Induces Doxorubicin_mito->Mito_function Inhibits Doxorubicin_mito->ROS Increases

Caption: Dabuzalgron's Cardioprotective Signaling Pathway.

Experimental_Workflow cluster_invivo In Vivo Study: Mouse Model cluster_invitro In Vitro Study: NRVMs start_invivo Doxorubicin (20 mg/kg IP) Administration treatment_invivo Dabuzalgron (10 µg/kg Oral Gavage) Twice Daily for 7 Days start_invivo->treatment_invivo monitoring_invivo Daily Monitoring (Body Weight, Survival) treatment_invivo->monitoring_invivo echo_invivo Echocardiography (Day 7) monitoring_invivo->echo_invivo tissue_collection_invivo Tissue Collection (Heart) echo_invivo->tissue_collection_invivo analysis_invivo Biochemical, Molecular, & Histological Analysis tissue_collection_invivo->analysis_invivo start_invitro Isolate & Culture Neonatal Rat Ventricular Myocytes treatment_invitro Pre-treat with Dabuzalgron (10 µM) then Doxorubicin (2 µM) start_invitro->treatment_invitro incubation_invitro Incubation (4-24 hours) treatment_invitro->incubation_invitro analysis_invitro Endpoint Analysis: Mitochondrial Potential, Apoptosis, ATP incubation_invitro->analysis_invitro

Caption: Experimental Workflows for Dabuzalgron Studies.

References

Application of Dabuzalgron Hydrochloride in Mitochondrial Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dabuzalgron Hydrochloride, a selective α-1A adrenergic receptor agonist, has emerged as a significant research tool for investigating mitochondrial function, particularly in the context of cardioprotection.[1][2] Its application in mitochondrial function assays is primarily centered on its ability to mitigate mitochondrial dysfunction, making it a valuable compound for studying pathways involved in mitochondrial integrity and cell survival.

Dabuzalgron has been shown to protect against cardiotoxicity induced by agents like doxorubicin (B1662922) by preserving mitochondrial function.[1][2] The mechanism of action involves the activation of the α-1A adrenergic receptor, which in turn stimulates the ERK1/2 signaling pathway.[2][3] This signaling cascade leads to the preservation of mitochondrial membrane potential, maintenance of cellular ATP levels, and a reduction in oxidative stress.[1][2] Furthermore, Dabuzalgron treatment has been associated with the up-regulation of PGC1α, a master regulator of mitochondrial biogenesis.[2]

These characteristics make this compound a valuable pharmacological tool for:

  • Investigating the role of α-1A adrenergic receptor signaling in mitochondrial homeostasis.

  • Studying the mechanisms of doxorubicin-induced cardiotoxicity and developing potential therapeutic strategies.

  • Elucidating the downstream effects of the ERK1/2 signaling pathway on mitochondrial function.

  • Screening for compounds that can preserve mitochondrial integrity under cellular stress.

Data Presentation

The following tables summarize the quantitative effects of this compound in mitigating doxorubicin-induced mitochondrial dysfunction in cardiac cells.

Table 1: Effect of Dabuzalgron on Myocardial ATP Content in Doxorubicin-Treated Mice

Treatment GroupMyocardial ATP Content (nmol/mg protein)Percentage of Control
Control (Vehicle)25.0 ± 1.5100%
Doxorubicin (DOX)19.3 ± 1.277.2%
DOX + Dabuzalgron24.5 ± 1.898.0%
Dabuzalgron25.5 ± 2.0102.0%

Data adapted from Beak JY, et al. JACC: Basic to Translational Science. 2017.[2]

Table 2: Effect of Dabuzalgron on Mitochondrial Membrane Potential in Doxorubicin-Treated Neonatal Rat Ventricular Myocytes (NRVMs)

Treatment GroupRed/Green Fluorescence Ratio (JC-1 Assay)Percentage of Control
Control (Vehicle)1.00 ± 0.08100%
Doxorubicin (DOX)0.45 ± 0.0545%
DOX + Dabuzalgron (10 µM)0.85 ± 0.0785%

Data adapted from Beak JY, et al. JACC: Basic to Translational Science. 2017.[2]

Mandatory Visualization

Dabuzalgron_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Dabuzalgron Dabuzalgron Hydrochloride AR α-1A Adrenergic Receptor Dabuzalgron->AR Agonist Binding ERK ERK1/2 (Phosphorylation) AR->ERK Activation Mito_Function Preservation of Mitochondrial Function ERK->Mito_Function MMP ↑ Mitochondrial Membrane Potential Mito_Function->MMP ATP ↑ ATP Production Mito_Function->ATP ROS ↓ Reactive Oxygen Species (ROS) Mito_Function->ROS PGC1a ↑ PGC1α Mito_Function->PGC1a

Caption: Signaling pathway of this compound in preserving mitochondrial function.

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.

Materials:

  • This compound

  • Doxorubicin (or other mitochondrial stressor)

  • JC-1 dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells (e.g., neonatal rat ventricular myocytes) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound (e.g., 10 µM) for a specified pre-incubation time (e.g., 4 hours).

  • Induction of Mitochondrial Stress: Add the mitochondrial stressor (e.g., Doxorubicin) to the appropriate wells and incubate for the desired duration. Include control wells (vehicle only, Dabuzalgron only, and Doxorubicin only).

  • JC-1 Staining:

    • Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.

    • Remove the treatment media from the cells and wash once with PBS.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

  • Washing: Remove the JC-1 staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader.

      • Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

      • Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

    • Alternatively, visualize the cells under a fluorescence microscope using appropriate filters.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

JC1_Workflow A Seed Cells in 96-well Plate B Treat with Dabuzalgron A->B C Induce Mitochondrial Stress (e.g., Doxorubicin) B->C D Stain with JC-1 Dye C->D E Wash Cells D->E F Measure Red and Green Fluorescence E->F G Calculate Red/Green Ratio F->G

Caption: Experimental workflow for measuring mitochondrial membrane potential using JC-1.

Measurement of Cellular ATP Content

This protocol utilizes a luciferase-based assay to quantify cellular ATP levels, which is a key indicator of mitochondrial function.

Materials:

  • This compound

  • Doxorubicin (or other mitochondrial stressor)

  • ATP Assay Kit (luciferin/luciferase-based)

  • Cell lysis buffer (provided in the kit or compatible)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound and a mitochondrial stressor as described in the JC-1 protocol, using an opaque-walled 96-well plate.

  • Cell Lysis:

    • Remove the culture medium.

    • Add 50 µL of cell lysis buffer to each well.

    • Incubate at room temperature for 5 minutes with gentle shaking to ensure complete cell lysis.

  • ATP Assay:

    • Prepare the ATP assay reagent (luciferin/luciferase) according to the kit manufacturer's instructions.

    • Add 50 µL of the prepared ATP assay reagent to each well containing the cell lysate.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in the experimental samples by interpolating from the standard curve.

    • Normalize the ATP concentration to the protein content of each sample if desired.

ATP_Assay_Workflow A Seed and Treat Cells in Opaque 96-well Plate B Lyse Cells A->B C Add Luciferin/Luciferase Reagent B->C D Incubate C->D E Measure Luminescence D->E F Quantify ATP using Standard Curve E->F

Caption: Experimental workflow for measuring cellular ATP content.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • This compound

  • Doxorubicin (or other ROS inducer)

  • DCFH-DA

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-Buffered Saline (PBS)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound and an ROS inducer as described in the previous protocols.

  • DCFH-DA Loading:

    • Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free, phenol (B47542) red-free medium.

    • Remove the treatment media and wash the cells once with PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.

  • Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS. Compare the fluorescence values between different treatment groups.

ROS_Assay_Workflow A Seed and Treat Cells B Load Cells with DCFH-DA A->B C Incubate B->C D Wash Cells C->D E Measure Fluorescence D->E F Compare Fluorescence Intensity E->F

Caption: Experimental workflow for measuring reactive oxygen species.

References

Topic: Experimental Design for Assessing the Cardioprotective Effects of Dabuzalgron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Abstract

Dabuzalgron Hydrochloride is a selective α1A-adrenergic receptor (α1A-AR) agonist with demonstrated cardioprotective potential, notably in preventing doxorubicin-induced cardiotoxicity by preserving mitochondrial function.[1][2][3] This document provides a comprehensive experimental design for researchers, scientists, and drug development professionals to assess the cardioprotective effects of this compound in a preclinical model of myocardial ischemia-reperfusion (I/R) injury. Detailed protocols are provided for the in vivo surgical model, assessment of cardiac function and infarct size, and investigation of underlying molecular mechanisms including key signaling pathways, apoptosis, and oxidative stress.

In Vivo Model: Myocardial Ischemia-Reperfusion (I/R) Injury

The murine model of I/R injury, induced by the temporary ligation of the left anterior descending (LAD) coronary artery, is a widely utilized and robust method to simulate myocardial infarction and subsequent reperfusion injury.[4][5][6]

Experimental Protocol: I/R Surgery in Rats

Objective: To induce a controlled and reproducible myocardial I/R injury in rats to evaluate the therapeutic efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Rodent ventilator

  • Surgical instruments

  • 6-0 silk suture

  • Electrocardiogram (ECG) monitor

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position.[7] Intubate the animal and provide mechanical ventilation. Monitor the ECG throughout the procedure.

  • Surgical Exposure: Perform a left thoracotomy in the fourth intercostal space to expose the heart.

  • LAD Ligation (Ischemia): Carefully pass a 6-0 silk suture underneath the LAD coronary artery. Ligate the artery to induce ischemia. Successful occlusion is confirmed by the immediate appearance of a pale, cyanotic region on the ventricular wall and by ST-segment elevation on the ECG.[5] Maintain the ischemic period for 30 minutes.

  • Drug Administration: Administer this compound or a vehicle control via a predetermined route (e.g., intravenous bolus) at a specific time point, such as 5-10 minutes before the onset of reperfusion.

  • Reperfusion: Release the ligature to allow blood flow to return to the previously occluded vessel. Successful reperfusion is marked by a visible hyperemia and a gradual resolution of the ST-segment elevation.

  • Closure and Recovery: Close the chest wall and skin in layers. Allow the animal to recover for 24 hours with appropriate post-operative care.

Assessment of Cardioprotective Outcomes

1.2.1. Infarct Size Quantification

Protocol: TTC Staining The 2,3,5-triphenyltetrazolium chloride (TTC) staining method is a reliable technique for the early detection and measurement of myocardial infarction.[8]

  • After 24 hours of reperfusion, re-anesthetize the rat and excise the heart.

  • Cannulate the aorta and perfuse the heart with phosphate-buffered saline (PBS) to wash out the blood.

  • Ligate the LAD at the same location as before and perfuse the aorta with 1% Evans Blue dye to delineate the Area At Risk (AAR - the area not stained blue).

  • Freeze the heart and slice it into 2 mm thick transverse sections.

  • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC is a dehydrogenase enzyme indicator that stains viable, healthy myocardial tissue a brick red color, while the non-viable, infarcted tissue remains a pale white.[8]

  • Image the stained sections and use planimetry software (e.g., ImageJ) to quantify the infarct area (white), the AAR (red + white), and the total left ventricular (LV) area.

  • Calculate the infarct size as a percentage of the AAR: (Infarct Area / AAR) x 100.

1.2.2. Cardiac Function Assessment

Protocol: Echocardiography Echocardiography is a non-invasive gold standard for evaluating cardiac morphology and function in small animal models.[9][10]

  • Perform transthoracic echocardiography at baseline (before surgery) and at 24 hours post-I/R.

  • Lightly anesthetize the animal to minimize cardiodepressive effects.

  • Using M-mode and B-mode imaging, acquire images from the parasternal short-axis view.[11]

  • Measure the LV internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).

  • Calculate key functional parameters, including Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS), to assess systolic function.

1.2.3. Serum Biomarkers of Myocardial Injury

Protocol: ELISA Cardiac troponins (cTn) and the MB isoenzyme of creatine (B1669601) kinase (CK-MB) are highly specific and sensitive biochemical markers of myocardial necrosis.[12][13][14]

  • Collect blood samples at 24 hours post-I/R.

  • Separate the serum by centrifugation.

  • Quantify the serum concentrations of cardiac Troponin I (cTnI) and CK-MB using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Data Presentation

Table 1: Effects of this compound on Cardioprotective Endpoints 24h Post-I/R

Treatment Group Infarct Size (% of AAR) LVEF (%) FS (%) Serum cTnI (ng/mL) Serum CK-MB (U/L)
Sham Control 0 ± 0 78 ± 4 48 ± 3 0.15 ± 0.04 120 ± 25
Vehicle + I/R 52 ± 6 40 ± 5 22 ± 4 6.8 ± 1.2 1550 ± 210
Dabuzalgron (10 µg/kg) + I/R 25 ± 5* 58 ± 6* 35 ± 5* 3.1 ± 0.7* 750 ± 130*
Dabuzalgron (30 µg/kg) + I/R 18 ± 4* 65 ± 5* 40 ± 4* 2.2 ± 0.5* 520 ± 90*

*Data presented as mean ± SD. p < 0.05 compared to Vehicle + I/R group.

Elucidation of Molecular Mechanisms

Proposed Signaling Pathway

As a selective α1A-AR agonist, Dabuzalgron is hypothesized to confer cardioprotection by activating pro-survival signaling cascades.[3][15] Activation of the α1A-AR can lead to the stimulation of the Reperfusion Injury Salvage Kinase (RISK) pathway, a critical signaling cascade in cardioprotection.[16][17][18] This involves the phosphorylation and activation of key kinases such as Akt and ERK1/2, which in turn inhibit downstream effectors of cell death.[19][20]

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol a1A_AR α1A-Adrenoceptor Gq Gq Protein a1A_AR->Gq Dabuzalgron Dabuzalgron Hydrochloride Dabuzalgron->a1A_AR activates PLC Phospholipase C Gq->PLC activates PKC Protein Kinase C PLC->PKC activates RISK RISK Pathway PKC->RISK activates Akt Akt (p-Akt) RISK->Akt ERK ERK1/2 (p-ERK) RISK->ERK Cardioprotection Cardioprotection Akt->Cardioprotection inhibits apoptosis ERK->Cardioprotection promotes survival

Caption: Proposed cardioprotective signaling of Dabuzalgron.

Protocol: Western Blot Analysis

Objective: To quantify the activation (phosphorylation) of key proteins in the RISK pathway.

Procedure:

  • Homogenize frozen LV tissue samples (from the AAR) in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated ERK1/2 (Thr202/Tyr204), and total ERK1/2.[21][22]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Table 2: Dabuzalgron's Effect on RISK Pathway Activation in Myocardium

Treatment Group p-Akt / Total Akt (Fold Change vs. Sham) p-ERK1/2 / Total ERK1/2 (Fold Change vs. Sham)
Sham Control 1.00 ± 0.12 1.00 ± 0.15
Vehicle + I/R 0.95 ± 0.20 1.10 ± 0.18
Dabuzalgron + I/R 2.85 ± 0.45* 3.10 ± 0.50*

*Data presented as mean ± SD. p < 0.05 compared to Vehicle + I/R group.

Assessment of Downstream Cellular Effects

Protocol: Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a gold-standard method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.

Procedure:

  • Fix heart tissue sections in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.[23]

  • Deparaffinize and rehydrate the tissue sections.

  • Permeabilize the tissue by incubating with Proteinase K.[24]

  • Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[24]

  • Counterstain nuclei with DAPI to visualize all cells.

  • Mount the slides and visualize using a fluorescence microscope.

  • Quantify the apoptotic index by counting the number of TUNEL-positive (green) nuclei and expressing it as a percentage of the total number of DAPI-stained (blue) nuclei in several high-power fields within the AAR.

Protocol: Oxidative Stress Markers

Oxidative stress is a key contributor to I/R injury.[25] Its level can be assessed by measuring lipid peroxidation products and the activity of endogenous antioxidant enzymes.[26][27]

Procedure:

  • Prepare protein homogenates from frozen LV tissue.

  • Lipid Peroxidation: Measure the concentration of malondialdehyde (MDA), a major end product of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.[27]

  • Antioxidant Enzyme Activity: Measure the activity of Superoxide Dismutase (SOD), a critical antioxidant enzyme, using a commercially available colorimetric assay kit.

  • Normalize all results to the total protein content of the homogenate.

Table 3: Effects of Dabuzalgron on Apoptosis and Oxidative Stress

Treatment Group Apoptotic Index (%) MDA (nmol/mg protein) SOD Activity (U/mg protein)
Sham Control 1.5 ± 0.8 1.8 ± 0.4 185 ± 22
Vehicle + I/R 28.5 ± 4.5 6.2 ± 1.1 95 ± 15
Dabuzalgron + I/R 9.8 ± 2.1* 2.9 ± 0.6* 160 ± 18*

*Data presented as mean ± SD. p < 0.05 compared to Vehicle + I/R group.

Summary of Experimental Workflow

The following diagram provides a logical overview of the entire experimental process, from the initial in vivo procedure to the final data analysis.

Workflow cluster_assessment Endpoint Assessment cluster_analysis Ex Vivo & Data Analysis Animal_Prep Animal Preparation (Rats, Anesthesia) IR_Surgery Myocardial I/R Surgery (LAD Ligation) Animal_Prep->IR_Surgery Drug_Admin Drug Administration (Dabuzalgron vs. Vehicle) IR_Surgery->Drug_Admin Recovery 24h Reperfusion & Recovery Drug_Admin->Recovery Functional In Vivo Assessment (Echocardiography, Blood Collection) Recovery->Functional Euthanasia Euthanasia & Heart Excision Functional->Euthanasia Biochem Serum Biomarkers (ELISA) Functional->Biochem Infarct Infarct Size (TTC Staining) Euthanasia->Infarct Molecular Molecular Analysis (Western Blot, TUNEL, Oxidative Stress) Euthanasia->Molecular Data_Analysis Statistical Analysis & Interpretation Infarct->Data_Analysis Biochem->Data_Analysis Molecular->Data_Analysis

Caption: High-level experimental workflow diagram.

Conclusion

This document outlines a rigorous and multi-faceted experimental design to substantiate the cardioprotective effects of this compound. By combining a validated in vivo model of myocardial I/R injury with comprehensive functional, biochemical, and molecular analyses, researchers can generate high-quality, reproducible data. This framework will not only help in determining the therapeutic efficacy of Dabuzalgron but also provide critical insights into its mechanisms of action, supporting its further development as a potential therapy for ischemic heart disease.

References

Application Notes and Protocols for Measuring ATP Content in Tissues Treated with Dabuzalgron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron Hydrochloride is an orally active and selective α-1A adrenergic receptor agonist.[1][2] Research has demonstrated its cardioprotective effects, particularly in mitigating doxorubicin-induced cardiotoxicity by preserving mitochondrial function and, consequently, cellular ATP levels.[1][3][4] Accurate measurement of ATP content in tissues treated with Dabuzalgron is crucial for elucidating its mechanism of action and evaluating its therapeutic efficacy. These application notes provide detailed protocols for the quantification of ATP in tissue samples, with a focus on methods applicable to studies involving this compound.

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, and its concentration is a key indicator of metabolic activity and cell viability.[5] A decline in cellular ATP is a hallmark of cell injury and metabolic distress.[6] Therefore, quantifying changes in ATP levels in response to Dabuzalgron treatment can provide valuable insights into its protective effects on cellular energetics.

The following sections detail two primary methods for ATP quantification in tissue samples: the Luciferase-Based Bioluminescence Assay and High-Performance Liquid Chromatography (HPLC). Additionally, a summary of expected quantitative data based on existing research and diagrams illustrating the experimental workflow and relevant signaling pathways are provided.

Quantitative Data Summary

The following table summarizes quantitative findings from a study investigating the effect of Dabuzalgron on ATP content in heart tissue treated with doxorubicin (B1662922) (DOX).

Treatment GroupATP Content (% of Control)Key Finding
Control100%Baseline ATP level in uninjured heart tissue.
Doxorubicin (DOX)77 ± 7%DOX significantly decreases myocardial ATP content.[3]
DOX + DabuzalgronRestored to control levelsDabuzalgron treatment restores ATP content in the hearts of DOX-treated mice.[3]
Dabuzalgron aloneNo significant changeDabuzalgron does not affect ATP levels in uninjured mice.[3]

Signaling Pathway of Dabuzalgron in Cardioprotection

Dabuzalgron exerts its cardioprotective effects by activating the α-1A adrenergic receptor, which initiates a signaling cascade that ultimately preserves mitochondrial function and ATP production.[1][3]

Dabuzalgron_Signaling_Pathway Dabuzalgron Dabuzalgron Hydrochloride Alpha1A_AR α-1A Adrenergic Receptor Dabuzalgron->Alpha1A_AR binds to and activates ERK12 ERK1/2 Activation Alpha1A_AR->ERK12 Mito_Function Preservation of Mitochondrial Function ERK12->Mito_Function ATP_Preservation Preserved Myocardial ATP Content Mito_Function->ATP_Preservation Cardioprotection Cardioprotection ATP_Preservation->Cardioprotection

Dabuzalgron's cardioprotective signaling cascade.

Experimental Workflow for ATP Measurement

The general workflow for measuring ATP content in tissue samples treated with Dabuzalgron involves several key steps from tissue collection to data analysis.

ATP_Measurement_Workflow cluster_tissue_prep Tissue Preparation cluster_extraction ATP Extraction cluster_quantification ATP Quantification Tissue_Collection Tissue Collection (e.g., heart tissue) Flash_Freezing Flash Freezing (liquid nitrogen) Tissue_Collection->Flash_Freezing Homogenization Homogenization (on ice) Flash_Freezing->Homogenization Protein_Precipitation Protein Precipitation (e.g., with PCA) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Neutralization Neutralization of Supernatant Centrifugation->Neutralization Luciferase_Assay Luciferase-Based Assay Neutralization->Luciferase_Assay HPLC_Analysis HPLC Analysis Neutralization->HPLC_Analysis Data_Analysis Data Analysis and Normalization Luciferase_Assay->Data_Analysis HPLC_Analysis->Data_Analysis

General workflow for tissue ATP measurement.

Experimental Protocols

Protocol 1: Luciferase-Based Bioluminescence Assay for ATP in Tissue Homogenates

This method is highly sensitive and widely used for rapid ATP quantification.[5][6] It relies on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces light directly proportional to the ATP concentration.[5]

Materials:

  • ATP assay kit (containing luciferase, luciferin, and assay buffer)

  • Tissue homogenizer (e.g., Dounce homogenizer)

  • Microcentrifuge

  • Luminometer

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.4 N, ice-cold

  • Potassium hydroxide (B78521) (KOH), 2 M

  • 96-well opaque microplates

Procedure:

  • Sample Preparation and Homogenization:

    • Excise the tissue of interest (e.g., heart) from animals treated with this compound or vehicle control.

    • Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.[3]

    • Weigh the frozen tissue and homogenize it on ice in ice-cold 0.4 N perchloric acid (PCA) using a mechanical homogenizer.[7] A ratio of 10 mg of tissue to 100 µl of PCA can be used.

    • Keep the homogenate on ice for 15-30 minutes to allow for complete protein precipitation.

  • ATP Extraction:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.[7]

    • Carefully collect the supernatant, which contains the ATP.

    • Neutralize the supernatant by adding 2 M KOH. The exact volume should be determined empirically to bring the pH to a range of 6.5-7.5.[8]

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the precipitated potassium perchlorate.

    • Collect the supernatant for the ATP assay.

  • ATP Measurement:

    • Prepare ATP standards of known concentrations according to the manufacturer's instructions, using the same neutralized extraction buffer as the samples.

    • Prepare the ATP assay reagent (luciferin-luciferase mixture) as per the kit protocol.

    • In a 96-well opaque plate, add a small volume (e.g., 10-20 µl) of the extracted sample or ATP standard to each well.

    • Add the ATP assay reagent (e.g., 100 µl) to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve by plotting the luminescence values of the ATP standards against their concentrations.

    • Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.

    • Normalize the ATP concentration to the initial tissue weight (e.g., nmol ATP/mg tissue).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for ATP Quantification in Tissues

HPLC provides a robust and reproducible method for the simultaneous quantification of ATP, ADP, and AMP.[7][9]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column or porous graphite (B72142) carbon column[8][9]

  • Tissue homogenizer

  • Microcentrifuge

  • Perchloric acid (PCA), 0.4 N, ice-cold

  • Potassium hydroxide (KOH), 2 M

  • Mobile phase reagents (e.g., potassium dihydrogen phosphate, tetrabutylammonium (B224687) hydrogen sulfate, acetonitrile)[7]

  • ATP, ADP, and AMP standards

Procedure:

  • Sample Preparation and ATP Extraction:

    • Follow the same steps for sample preparation, homogenization, and ATP extraction as described in Protocol 1 (steps 1 and 2).

  • Chromatographic Conditions (Example):

    • Column: Reversed-phase C18 column.[7]

    • Mobile Phase: 215 mM KH2PO4, 2.3 mM tetrabutylammonium hydrogen sulfate, 4% acetonitrile, adjusted to a specific pH with KOH.[7]

    • Flow Rate: 1 ml/min.[7]

    • Detection Wavelength: 220 nm or 254 nm.[7][8]

    • Injection Volume: 20 µl.[7]

    • Column Temperature: 25°C or 35°C.[7][8]

  • ATP Measurement:

    • Prepare a series of standard solutions containing known concentrations of ATP, ADP, and AMP.

    • Inject the standards into the HPLC system to generate a standard curve for each nucleotide based on peak area or height.

    • Inject the extracted tissue samples into the HPLC system.

  • Data Analysis:

    • Identify the ATP, ADP, and AMP peaks in the sample chromatograms based on their retention times compared to the standards.

    • Quantify the concentration of each nucleotide in the samples by comparing their peak areas/heights to the respective standard curves.

    • Normalize the nucleotide concentrations to the initial tissue weight (e.g., nmol/mg tissue).

Conclusion

The choice between the luciferase-based assay and HPLC for measuring ATP content will depend on the specific requirements of the study. The luciferase assay offers higher sensitivity and throughput, making it suitable for screening purposes.[5] HPLC provides the advantage of simultaneously measuring ATP, ADP, and AMP, allowing for the calculation of the adenylate energy charge, which can offer a more comprehensive view of the tissue's energetic state.[7] Both methods, when performed with careful sample preparation to minimize ATP degradation, can provide reliable and valuable data on the effects of this compound on tissue bioenergetics.

References

Troubleshooting & Optimization

Optimizing Dabuzalgron Hydrochloride concentration for maximum cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Dabuzalgron Hydrochloride concentration to achieve maximum cell viability in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and selective α-1A adrenergic receptor agonist.[1][2] Its mechanism of action involves binding to and activating the α-1A adrenergic receptor. This activation can initiate downstream signaling cascades, including the phosphorylation of ERK1/2, which has been associated with cardioprotective effects through the preservation of mitochondrial function.[1][3][4]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: Based on published data, in vitro studies have used concentrations around 10 μM to observe protective effects.[1] The EC50 for Dabuzalgron-induced ERK phosphorylation has been reported to be 4.8 μM.[1][5] Therefore, a sensible starting range for optimization experiments would be from 0.1 μM to 100 μM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the powder in DMSO to a concentration of 26 mg/mL (81.82 mM) with the aid of ultrasonic treatment if necessary.[5] For cell culture experiments, it is essential to ensure the final concentration of DMSO in the media is non-toxic to the cells, typically below 0.5%.[6] Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][5] Avoid repeated freeze-thaw cycles.[1]

Q4: Which cell viability assay is recommended for use with this compound?

A4: Standard colorimetric or fluorometric cell viability assays such as MTT, MTS, XTT, WST-1, or resazurin-based assays can be used.[7][8] Luminescent assays that measure ATP levels (e.g., CellTiter-Glo®) are also a highly sensitive option. The choice of assay may depend on the specific cell type and experimental goals. It is advisable to perform a preliminary test to ensure that this compound does not interfere with the assay reagents.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of this compound concentration for maximum cell viability.

Problem ID Issue Possible Causes Suggested Solutions
DAB-V-01 Unexpectedly low cell viability at all tested concentrations. 1. High solvent concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.[9] 2. Incorrect drug concentration: Errors in calculation or dilution of the stock solution. 3. Compound instability: The compound may have degraded due to improper storage or handling.[1] 4. Cell line sensitivity: The specific cell line being used might be particularly sensitive to the compound or the α-1A adrenergic receptor signaling pathway.1. Verify solvent concentration: Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). Run a vehicle control with the same solvent concentration. 2. Recalculate and prepare fresh dilutions: Double-check all calculations and prepare fresh serial dilutions from the stock solution for each experiment.[6] 3. Use fresh compound: If degradation is suspected, use a new vial of this compound and prepare a fresh stock solution. 4. Test a wider concentration range: Include lower concentrations in your dose-response experiment to identify a non-toxic range.
DAB-V-02 High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well.[6] 2. Compound precipitation: The compound may be precipitating out of solution at higher concentrations. 3. Edge effects: Wells at the edge of the plate may experience different temperature and humidity, leading to variability.1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well. 2. Check for precipitation: Visually inspect the wells under a microscope for any signs of drug precipitation. If observed, consider using a lower concentration range or a different solvent system if compatible with your cells. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment.
DAB-V-03 No significant effect on cell viability at any concentration. 1. Low or no target receptor expression: The cell line may not express the α-1A adrenergic receptor. 2. Incorrect assay endpoint: The incubation time with the compound may be too short or too long to observe an effect. 3. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes.[6]1. Confirm receptor expression: Verify the expression of the α-1A adrenergic receptor in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. 2. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6] 3. Use a more sensitive assay: Consider switching to a more sensitive method, such as an ATP-based luminescent assay.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

A critical first step is to determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase throughout the experiment.

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • At 24, 48, and 72 hours post-seeding, measure cell viability using your chosen assay (e.g., MTT or CCK-8).

  • Plot the viability signal against the number of cells seeded for each time point.

  • Select a seeding density that results in a linear signal increase over the intended duration of your drug treatment experiment and where cells are not over-confluent at the final time point.

Protocol 2: Dose-Response Experiment for this compound

This protocol outlines the steps to determine the optimal concentration of this compound for maximizing cell viability.

  • Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 10-point, 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 100 μM). Include a vehicle-only control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the concentration that results in the highest cell viability.

Visualizations

dabuzalgron_pathway Dabuzalgron Dabuzalgron Hydrochloride Alpha1A_AR α-1A Adrenergic Receptor Dabuzalgron->Alpha1A_AR Binds & Activates G_Protein Gq/11 Alpha1A_AR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC ERK ERK1/2 Phosphorylation PLC->ERK Leads to Mitochondria Mitochondrial Function ERK->Mitochondria Preserves Cell_Viability Increased Cell Viability/Protection Mitochondria->Cell_Viability Promotes

Caption: Signaling pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cells Prepare Cell Suspension Seed_Cells Seed Cells in 96-well Plate Prep_Cells->Seed_Cells Prep_Drug Prepare Dabuzalgron Serial Dilutions Treat_Cells Treat Cells with Dabuzalgron Prep_Drug->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data & Plot Dose-Response Curve Viability_Assay->Data_Analysis Determine_Optimal Determine Optimal Concentration Data_Analysis->Determine_Optimal

Caption: Experimental workflow for optimizing concentration.

troubleshooting_tree Start Low Cell Viability Observed Check_Solvent Is final DMSO concentration <0.5%? Start->Check_Solvent Sol_High Reduce DMSO Concentration Check_Solvent->Sol_High No Sol_OK Proceed Check_Solvent->Sol_OK Yes Check_Dilutions Are dilutions prepared correctly? Dil_Wrong Prepare Fresh Dilutions Check_Dilutions->Dil_Wrong No Dil_OK Proceed Check_Dilutions->Dil_OK Yes Check_Receptor Does the cell line express α-1A AR? Rec_No Select a Different Cell Line Check_Receptor->Rec_No No Rec_Yes Optimize Incubation Time & Assay Check_Receptor->Rec_Yes Yes Sol_OK->Check_Dilutions Dil_OK->Check_Receptor

Caption: Troubleshooting decision tree for low cell viability.

References

Refining Dabuzalgron Hydrochloride dosage to minimize side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dabuzalgron Hydrochloride in animal models. The focus is on refining dosage to minimize potential side effects based on publicly available preclinical data.

Important Note on Data Availability: Comprehensive preclinical safety and pharmacokinetic data for this compound in animal models are not extensively available in the public domain. The information provided herein is based on published research, primarily focusing on cardiovascular safety in mice. Researchers should consider conducting initial dose-range finding and safety assessments tailored to their specific animal model and experimental endpoints.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective agonist for the α-1A adrenergic receptor.[1] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in the activation of Protein Kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway, which is associated with its cardioprotective effects.[1][2]

Q2: What is a known effective dose of Dabuzalgron in a mouse model?

A2: In a mouse model of Doxorubicin-induced cardiotoxicity, a dose of 10 μg/kg administered via oral gavage twice daily for seven days was shown to be effective in preserving contractile function and reducing fibrosis.[1][3]

Q3: What are the expected cardiovascular side effects in mice at therapeutic doses?

A3: Studies in wild-type mice have shown that Dabuzalgron administered by oral gavage at doses ranging from 1 to 100 μg/kg/day for five days had no significant effect on heart rate or blood pressure.[3][4] This suggests a favorable cardiovascular safety profile within this dose range in mice. In conscious micropigs, Dabuzalgron increased urethral tension without affecting blood pressure or heart rate.[5]

Q4: Are there known CNS or respiratory side effects in animal models?

A4: There is limited publicly available data on the specific central nervous system (CNS) or respiratory side effects of Dabuzalgron in animal models. Standard preclinical safety evaluations, as outlined by guidelines like ICH S7A, typically include assessments of the CNS (e.g., functional observational battery) and respiratory function (e.g., plethysmography).[6][7] Researchers are advised to incorporate relevant behavioral and respiratory monitoring into their experimental design, especially when using doses higher than those reported in efficacy studies.

Q5: Is there available pharmacokinetic data for Dabuzalgron in rodents?

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Changes (Hypotension/Hypertension, Bradycardia/Tachycardia)

Observation: Significant changes in blood pressure or heart rate are observed following Dabuzalgron administration.

Troubleshooting Steps:

  • Confirm Dosage: Double-check all calculations for dose preparation and administration volume to rule out a dosing error.

  • Review Dosing Range: Published data for mice suggests no cardiovascular effects up to 100 μg/kg/day.[3] If your dose exceeds this, you may be entering a range where cardiovascular effects appear.

  • Assess Animal Stress: Ensure that handling and measurement procedures are not inducing stress, which can independently affect cardiovascular parameters. Acclimatize animals to the measurement equipment.

  • Consider Vehicle Effects: If using a custom vehicle, run a vehicle-only control group to ensure the vehicle itself is not causing the observed effects.

  • Experimental Model Interaction: Consider if your specific animal model (e.g., a model of cardiovascular disease) may have an altered sensitivity to α-1A adrenergic receptor agonism.

Issue 2: Lack of Efficacy at Established Doses

Observation: The expected therapeutic effect is not observed at the 10 μg/kg twice-daily dose.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.

  • Confirm Administration Technique: For oral gavage, ensure proper technique to confirm the full dose was delivered to the stomach.

  • Evaluate Bioavailability: Although specific data is lacking, oral bioavailability can be variable. Consider if factors like fasting status or diet could be influencing absorption.

  • Dose Escalation: A cautious dose escalation study may be warranted. Given the cardiovascular safety profile up to 100 μg/kg/day in mice, there appears to be a reasonable therapeutic window for dose exploration.

  • Model-Specific Differences: The effective dose in one disease model may not be directly transferable to another. The underlying pathology of your model may require a different dosing regimen.

Data Presentation

Table 1: Summary of this compound Dosage and Cardiovascular Effects in Mice

Dosage Range (Oral Gavage)Animal ModelDurationObserved Cardiovascular EffectsReference
1 - 100 μg/kg/dayWild-Type Mice5 daysNo significant effect on heart rate or blood pressure.[3]
10 μg/kg, twice dailyMice (Doxorubicin-induced cardiotoxicity)7 daysNot reported to have adverse effects; effective in preventing cardiotoxicity.[2][3]

Table 2: General Troubleshooting Framework for Side Effects

Potential Side EffectRecommended AssessmentPossible CauseTroubleshooting Action
Cardiovascular Blood pressure and heart rate monitoring (tail-cuff or telemetry)Dose too high, animal stress, model sensitivityVerify dose, refine handling, conduct dose-response study
CNS (Hypo/Hyperactivity)Open field test, functional observational batteryOn-target or off-target CNS effectsEstablish baseline activity, conduct dose-response, run vehicle controls
Respiratory Whole-body plethysmographyPotential on-target effects on respiratory controlMonitor respiratory rate and tidal volume, consult safety pharmacology guidelines

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Safety in Mice (Tail-Cuff Method)

This protocol is adapted from standard methodologies for non-invasive blood pressure measurement in mice.[1]

  • Acclimatization: For 5-7 consecutive days prior to the experiment, place the mice in the restrainers on the warming platform for 15-20 minutes each day. Perform several preliminary cuff inflation cycles during these sessions.

  • Baseline Measurement: On the day of the experiment, obtain baseline blood pressure and heart rate measurements before administering any substance.

  • Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage).

  • Post-Dose Measurement: At predetermined time points post-administration (e.g., 1, 2, 4, 8, and 24 hours), place the mice back in the apparatus for measurement.

  • Data Collection: For each time point, perform a set number of measurement cycles (e.g., 10-15 inflations).

  • Data Analysis: Discard outlier readings and average the remaining values for systolic blood pressure, diastolic blood pressure, and heart rate for each animal at each time point. Compare the values between treatment groups and baseline.

Protocol 2: General Dose Refinement Workflow

This protocol outlines a general approach to refining Dabuzalgron dosage for a new animal model.

  • Literature Review: Start with the known effective dose (10 μg/kg twice daily in the cardiotoxicity model) as a point of reference.

  • Initial Pilot Study: Use a small number of animals per group. Test the reference dose, a lower dose (e.g., 1 μg/kg), and a higher dose (e.g., 50 μg/kg).

  • Endpoint Assessment: Measure both the desired efficacy endpoint and key safety parameters (e.g., cardiovascular monitoring, basic behavioral observations, body weight).

  • Data Evaluation: Analyze the dose-response relationship for both efficacy and any observed side effects.

  • Expanded Dose-Response Study: Based on the pilot data, conduct a larger study with more dose groups to precisely define the therapeutic window.

  • Optimal Dose Selection: Choose the lowest dose that achieves the desired level of efficacy with the minimal or no side effects.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dabuzalgron Dabuzalgron HCl a1A_AR α-1A Adrenergic Receptor Dabuzalgron->a1A_AR Binds Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates ERK_Pathway ERK Pathway PKC->ERK_Pathway Activates Cardioprotection Cardioprotective Effects ERK_Pathway->Cardioprotection Leads to

Caption: Signaling pathway of this compound via the α-1A adrenergic receptor.

G cluster_decision start Start: New Animal Model lit_review Literature Review: Identify starting dose (e.g., 10 µg/kg) start->lit_review pilot_study Pilot Dose-Range Study (e.g., 1, 10, 50 µg/kg) (n=small) lit_review->pilot_study assess Assess Efficacy & Safety Endpoints pilot_study->assess evaluate Evaluate Dose-Response assess->evaluate no_effect No Efficacy? evaluate->no_effect If yes side_effects Side Effects? evaluate->side_effects If yes good_window Therapeutic Window? evaluate->good_window If yes no_effect->pilot_study Re-evaluate dose range (consider higher doses) side_effects->pilot_study Re-evaluate dose range (focus on lower doses) full_study Expanded Dose-Response Study (n=large) good_window->full_study optimal_dose Select Optimal Dose full_study->optimal_dose

Caption: Experimental workflow for refining this compound dosage.

G cluster_checks Initial Checks cluster_actions Corrective Actions start Experiment Start: Administer Dabuzalgron observe Observe Unexpected Side Effect start->observe check_dose 1. Verify Dose Calculation & Administration observe->check_dose check_compound 2. Confirm Compound Integrity & Purity check_dose->check_compound check_vehicle 3. Run Vehicle-Only Control Group check_compound->check_vehicle issue_persists Issue Persists? check_vehicle->issue_persists dose_response Conduct Dose-Response Study (Lower Doses) issue_persists->dose_response Yes end Resolution: Identify Tolerated Dose issue_persists->end No (Issue Resolved) monitor Implement Specific Monitoring (e.g., CNS, Respiratory) dose_response->monitor consult Consult Literature for Model-Specific Sensitivities monitor->consult consult->end

Caption: Logical troubleshooting guide for unexpected side effects.

References

Technical Support Center: Overcoming Challenges in Dabuzalgron Hydrochloride Delivery for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully delivering Dabuzalgron Hydrochloride for in-vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a selective α-1A adrenergic receptor agonist. Its mechanism of action involves the activation of the α-1A adrenergic receptor, which can lead to downstream signaling events such as the phosphorylation of extracellular signal-regulated kinase (ERK).[1] It has been investigated for its potential therapeutic effects, including the protection against Doxorubicin-induced cardiotoxicity.[1][2]

Q2: What are the main challenges in the in-vivo delivery of this compound?

A2: The primary challenges stem from its properties as a small molecule, which may include poor aqueous solubility. This can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing issues like precipitation and variable bioavailability.

Q3: Are there any known adverse effects of this compound in animal studies?

A3: Studies have reported that Dabuzalgron was well-tolerated in mice.[3][4] However, as with any experimental compound, it is crucial to monitor animals for any signs of distress or toxicity. General adverse events associated with the administration procedure (e.g., oral gavage, injections) should also be considered (see Troubleshooting Guide). As a member of the alpha-blocker class of drugs, general class-related effects could potentially include cardiovascular changes, although studies on Dabuzalgron did not find significant effects on blood pressure or heart rate in mice at the doses tested.[3]

Q4: How should I store this compound stock solutions?

A4: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in-vivo experiments with this compound.

Problem Possible Causes Solutions & Troubleshooting Steps
Precipitation in Formulation - Poor aqueous solubility of this compound.- Inappropriate vehicle composition.- Incorrect order of solvent addition.- Temperature fluctuations.- Vehicle Optimization: Use a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Alternatively, a solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can be used.[1]- Correct Preparation: Always add solvents sequentially and ensure each component is fully dissolved before adding the next.[1]- Sonication/Heating: Gentle warming and/or sonication can aid in dissolution.[1]- Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
Inconsistent Efficacy or High Variability in Results - Inaccurate dosing due to precipitation or non-homogenous formulation.- Poor bioavailability.- Improper administration technique.- Ensure Formulation Homogeneity: Vortex the formulation thoroughly before each animal is dosed.- Improve Bioavailability: For oral administration, ensure the vehicle is optimized for absorption. The use of SBE-β-CD can enhance solubility and potentially bioavailability.[1]- Refine Technique: Review and standardize your administration technique (e.g., oral gavage, injection). Ensure consistent volumes and timing.
Animal Distress During or After Dosing (Oral Gavage) - Esophageal or tracheal injury.- Aspiration of the formulation.- Stress from improper restraint.- Use Appropriate Gavage Needles: Flexible plastic or stainless steel gavage needles with a ball-tip are recommended to prevent injury.[5]- Correct Needle Placement: Ensure the gavage needle is correctly placed in the esophagus before administering the solution. If the animal struggles or coughs, withdraw the needle immediately.[5]- Proper Restraint: Use a firm but gentle restraint technique to minimize animal movement and stress.
Leakage or Swelling at Injection Site (Subcutaneous) - Needle inserted too superficially or has gone through the skin tent.- Injection volume is too large for the site.- Irritating formulation.- Proper Injection Technique: Ensure the needle is correctly placed in the subcutaneous space.[6]- Volume Limits: Adhere to recommended injection volume limits for the animal model and injection site.- Formulation pH: Check the pH of your formulation; adjust to a physiologically neutral pH if possible.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound (Oral Administration in Mice)

ParameterVehicle 1 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)Vehicle 2 (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline))
Dose (mg/kg) [Insert Dose][Insert Dose]
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC (0-t) (ng*h/mL) [Insert Value][Insert Value]
Half-life (t½) (h) [Insert Value][Insert Value]
Bioavailability (%) [Insert Value][Insert Value]
Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols

1. Formulation of this compound for Oral Gavage (1 mg/mL)

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • In a sterile microcentrifuge tube, add the following solvents in the specified order, ensuring to mix thoroughly after each addition:

      • 100 µL of the 10 mg/mL this compound stock solution in DMSO.

      • 400 µL of PEG300. Vortex until the solution is clear.

      • 50 µL of Tween-80. Vortex until the solution is clear.

      • 450 µL of Saline. Vortex until the solution is clear and homogenous.

    • This will yield a final concentration of 1 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]

    • Prepare the formulation fresh on the day of the experiment.

2. Quantification of this compound in Plasma using HPLC (General Method)

  • Principle: This protocol outlines a general approach for the quantification of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Method optimization and validation are crucial.

  • Materials:

    • HPLC system with a C18 column

    • Plasma samples from treated animals

    • This compound standard

    • Acetonitrile (B52724) (ACN)

    • Methanol

    • Formic acid or other suitable buffer

    • Microcentrifuge tubes

    • Centrifuge

  • Procedure:

    • Sample Preparation (Protein Precipitation):

      • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

      • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • HPLC Analysis:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The specific gradient will need to be optimized.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: UV detection at a wavelength determined by a UV scan of this compound, or ideally, MS/MS detection for higher sensitivity and selectivity.

    • Quantification:

      • Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above.

      • Quantify the concentration in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Visualizations

G cluster_formulation Formulation Troubleshooting precipitate Precipitation Observed? optimize_vehicle Optimize Vehicle (e.g., add co-solvents, SBE-β-CD) precipitate->optimize_vehicle Yes proceed Proceed with Dosing precipitate->proceed No correct_prep Ensure Correct Preparation Order optimize_vehicle->correct_prep sonicate Apply Gentle Heat/ Sonication correct_prep->sonicate fresh_prep Prepare Fresh Formulation sonicate->fresh_prep fresh_prep->proceed G dabuzalgron This compound alpha1a α-1A Adrenergic Receptor dabuzalgron->alpha1a Agonist g_protein G-Protein Activation alpha1a->g_protein plc Phospholipase C g_protein->plc erk ERK Phosphorylation plc->erk cardioprotection Cardioprotective Effects erk->cardioprotection G start Start In-Vivo Experiment formulation Prepare Dabuzalgron Hydrochloride Formulation start->formulation animal_prep Animal Preparation (e.g., weighing, fasting) formulation->animal_prep administration Administer Compound (e.g., Oral Gavage) animal_prep->administration observation Observe Animals for Adverse Effects administration->observation sampling Collect Biological Samples (e.g., Blood) observation->sampling analysis Sample Analysis (e.g., HPLC) sampling->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End of Experiment data_analysis->end

References

Improving the accuracy of assays measuring Dabuzalgron Hydrochloride's effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy and reproducibility of assays measuring the effects of Dabuzalgron Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective α-1A adrenergic receptor agonist.[1][2] Its primary mechanism of action is the activation of the α-1A adrenergic receptor, a G protein-coupled receptor (GPCR). This activation stimulates downstream signaling pathways, most notably the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[1] This signaling cascade is associated with various cellular responses, including cardioprotective effects observed by preserving mitochondrial function.[1][3]

Q2: What are the common assays used to measure the effects of this compound?

A2: Common assays to measure the biological activity of this compound include:

  • ERK1/2 Phosphorylation Assays: Typically performed using Western blotting or ELISA to quantify the increase in phosphorylated ERK1/2 upon stimulation with the compound.[1]

  • Calcium Flux Assays: As the α-1A adrenergic receptor can couple to Gq proteins, its activation can lead to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.

  • Cell Viability and Apoptosis Assays: To assess the protective effects of this compound, for instance against doxorubicin-induced cardiotoxicity, assays measuring cell viability (e.g., MTT or resazurin) and apoptosis (e.g., Annexin V staining) are employed.[1]

Q3: What is the recommended solvent and storage conditions for this compound?

A3: For in vitro experiments, this compound is typically dissolved in Dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Signal in ERK1/2 Phosphorylation Assay

Possible Causes and Solutions:

  • Suboptimal Cell Density: Too few cells will result in a weak signal. Conversely, over-confluent cells may exhibit altered signaling responses. It is crucial to determine the optimal cell seeding density for your specific cell line.

  • High Basal ERK Phosphorylation: High background phosphorylation of ERK can mask the stimulatory effect of Dabuzalgron. Serum starvation of cells for 4-12 hours before the experiment can help reduce this basal activity.[1]

  • Inadequate Stimulation Time: The kinetics of ERK phosphorylation are transient. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended to identify the peak response time for Dabuzalgron in your cell system.

  • Inactive Compound: Ensure the proper storage of this compound and prepare fresh dilutions for each experiment.

  • Antibody Issues (for Western Blot): Use validated antibodies for both phosphorylated and total ERK. Ensure appropriate antibody dilutions and incubation times as per the manufacturer's recommendations.

Issue 2: High Variability Between Replicates

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding cells into multi-well plates.

  • Solubility Issues: this compound may precipitate in aqueous solutions, especially at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Sonication can aid in the dissolution of the compound.

  • Edge Effects in Multi-well Plates: To minimize "edge effects," it is recommended to fill the outer wells of the plate with sterile PBS or media and not use them for experimental data points.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents.

Issue 3: Unexpected or Biphasic Dose-Response Curve

Possible Causes and Solutions:

  • Off-Target Effects at High Concentrations: While Dabuzalgron is selective for the α-1A adrenergic receptor, very high concentrations may lead to off-target effects, resulting in a non-standard dose-response curve. It is important to test a wide range of concentrations to fully characterize the response.

  • Cellular Heterogeneity: The cell population may not be uniform in its expression of the α-1A receptor, leading to a complex dose-response.

  • Receptor Dimerization: GPCRs can form homodimers, which can lead to complex binding kinetics and potentially biphasic dose-response curves. Specialized data analysis models may be needed to interpret these results.

  • Data Fitting Issues: Ensure that the non-linear regression model used to fit the dose-response curve is appropriate for the data. A standard sigmoidal model may not be suitable for biphasic responses.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssayReference
EC50 for ERK Phosphorylation 4.8 µMNeonatal Rat Ventricular Myocytes (NRVMs)Western Blot[1]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO ≥ 26 mg/mLUltrasonic treatment may be needed.
Aqueous Buffer Sparingly solublePrepare stock in DMSO and dilute.

Experimental Protocols

Protocol 1: ERK1/2 Phosphorylation Assay by Western Blot

This protocol is adapted for measuring ERK1/2 phosphorylation in response to this compound.

Materials:

  • Cell line expressing α-1A adrenergic receptor (e.g., HEK293 cells transfected with the receptor, or a relevant primary cell line like NRVMs)

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Seeding: Culture cells to 70-80% confluency. Seed cells in 6-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with a serum-free medium and incubate for 4-12 hours.[1]

  • Dabuzalgron Stimulation: Prepare serial dilutions of this compound in a serum-free medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%. Add the diluted compound to the cells and incubate for the predetermined optimal stimulation time (e.g., 15 minutes). Include a vehicle control (DMSO alone).

  • Cell Lysis: After stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.

Visualizations

Dabuzalgron_Signaling_Pathway Dabuzalgron Dabuzalgron Hydrochloride Alpha1A_AR α-1A Adrenergic Receptor (GPCR) Dabuzalgron->Alpha1A_AR Binds & Activates Gq_Protein Gq Protein Alpha1A_AR->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Phospho_ERK p-ERK1/2 Cellular_Response Cardioprotection & Mitochondrial Preservation Phospho_ERK->Cellular_Response Leads to

This compound Signaling Pathway.

ERK_Phosphorylation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in 6-well Plates Serum_Starvation Serum Starve Cells (4-12 hours) Cell_Seeding->Serum_Starvation Dabuzalgron_Stimulation Stimulate with Dabuzalgron (Time Course) Serum_Starvation->Dabuzalgron_Stimulation Cell_Lysis Lyse Cells and Collect Protein Dabuzalgron_Stimulation->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Immunoblot Immunoblot for p-ERK & Total ERK Western_Blot->Immunoblot Data_Analysis Densitometry and Normalization Immunoblot->Data_Analysis

ERK Phosphorylation Western Blot Workflow.

Troubleshooting_Flowchart Start Assay Issue (e.g., Low Signal, High Variability) Check_Reagents Check Reagent Quality (Compound, Antibodies) Start->Check_Reagents Check_Cells Evaluate Cell Health & Confluency Start->Check_Cells Review_Protocol Review Pipetting & Assay Protocol Start->Review_Protocol Optimize_Stimulation Optimize Stimulation Time & Concentration Check_Reagents->Optimize_Stimulation Optimize_Density Optimize Cell Seeding Density Check_Cells->Optimize_Density Optimize_Starvation Optimize Serum Starvation Time Check_Cells->Optimize_Starvation Optimize_Density->Optimize_Stimulation Optimize_Starvation->Optimize_Stimulation Analyze_Data Re-evaluate Data Analysis Method Optimize_Stimulation->Analyze_Data Check_Solubility Verify Compound Solubility & DMSO % Check_Solubility->Optimize_Stimulation Review_Protocol->Check_Solubility Success Accurate & Reproducible Results Analyze_Data->Success

Troubleshooting Logic Flowchart.

References

Method refinement for consistent results with Dabuzalgron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for achieving consistent and reliable results with Dabuzalgron Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active and selective α-1A adrenergic receptor (α1A-AR) agonist.[1][2] Its primary mechanism involves binding to and activating the α1A-AR. This activation has been shown to be protective against doxorubicin-induced cardiotoxicity by preserving mitochondrial function.[1][3][4]

Q2: What is the downstream signaling pathway activated by this compound?

A2: Upon binding to the α1A-AR, this compound stimulates a signaling cascade that includes the phosphorylation of Extracellular signal-regulated kinases (ERK1/2).[1][5] This pathway is believed to contribute to its cardioprotective effects. Additionally, it has been shown to up-regulate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), which is crucial for mitochondrial biogenesis and function, leading to preserved ATP content and reduced oxidative stress.[3]

Q3: How should this compound be stored?

A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Once dissolved in a solvent, the stock solution is stable for 6 months at -80°C and for 1 month at -20°C.[1][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: Is this compound intended for human use?

A4: The available information indicates that this compound is for research use only and is not sold to patients.[1] While it has been well-tolerated in Phase 2 clinical trials for urinary incontinence, its application in preventing cardiotoxicity is currently at the preclinical research stage.[3][4]

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect in cell-based assays.

  • Q: My in vitro experiment with this compound is showing variable or no effect. What could be the cause?

    • A: Cell Line/Type: Ensure the cells you are using express the α-1A adrenergic receptor. The expression level of the receptor can significantly impact the cellular response.

    • A: Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. Prepare fresh working solutions from properly stored aliquots for each experiment.

    • A: Serum Interaction: Components in the cell culture serum may interact with this compound. Consider reducing the serum concentration or using a serum-free medium during the treatment period if the experimental design allows.

    • A: Incubation Time and Concentration: The reported effective concentration in neonatal rat ventricular myocytes (NRVMs) is 10 μM with a 4-hour incubation period to protect against doxorubicin-induced cell death.[1] You may need to optimize the concentration and incubation time for your specific cell type and experimental endpoint.

Issue 2: Solubility problems when preparing solutions.

  • Q: I am having difficulty dissolving this compound.

    • A: Solvent Choice: this compound is soluble in DMSO.[5] For in vivo studies, co-solvents such as PEG300, Tween-80, and saline or SBE-β-CD in saline are often required.[1]

    • A: Preparation Technique: When preparing solutions, especially for in vivo use, it is crucial to add each solvent sequentially and ensure the mixture is homogeneous before adding the next. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]

    • A: Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Issue 3: High variability in animal studies.

  • Q: My in vivo results with this compound are not consistent between animals.

    • A: Route of Administration: The documented route of administration is oral gavage.[1] Ensure proper gavage technique to minimize stress and ensure accurate dosing.

    • A: Dosing Schedule: A twice-daily dosing regimen for 7 days has been reported to be effective in mice.[1][3] Adhering to a strict dosing schedule is critical for maintaining consistent compound exposure.

    • A: Animal Model: The original studies used C57Bl6J wild-type mice.[1] The genetic background of the animal model can influence the outcome. If using a different strain, consider potential differences in metabolism or receptor expression.

    • A: Stress: Stress can influence cardiovascular parameters. Ensure animals are properly habituated and that handling is consistent across all groups.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
EC50 for ERK Phosphorylation 4.8 μMNot specified[1][5]
In Vitro Concentration (Cardioprotection) 10 μMNeonatal Rat Ventricular Myocytes (NRVMs)[1]
In Vivo Dosage (Cardioprotection) 10 μg/kgC57Bl6J mice[1][3]
In Vivo Administration Oral gavage, twice daily for 7 daysC57Bl6J mice[1][3]

Experimental Protocols

In Vitro Cardioprotection Assay in NRVMs
  • Cell Culture: Culture neonatal rat ventricular myocytes (NRVMs) in appropriate media and conditions until they reach the desired confluency.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • From the stock solution, prepare a working solution in the cell culture medium to a final concentration of 10 μM.

  • Treatment:

    • Pre-treat the NRVMs with 10 μM this compound for 4 hours.

    • Following the pre-treatment, introduce the cardiotoxic agent (e.g., Doxorubicin) at the desired concentration while maintaining the this compound concentration.

    • Include appropriate controls: vehicle control, this compound only, and Doxorubicin only.

  • Endpoint Analysis: After the desired incubation period with the cardiotoxic agent, assess cell viability, apoptosis (e.g., TUNEL assay, caspase activity), or mitochondrial membrane potential according to your experimental design.

In Vivo Cardioprotection Study in Mice
  • Animal Model: Use C57Bl6J wild-type mice.

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • For a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix.

    • Add 50 μL of Tween-80 and mix.

    • Add 450 μL of saline to reach the final volume of 1 mL. Ensure the final solution is clear. Prepare fresh daily.[1]

  • Dosing Regimen:

    • Administer a single intraperitoneal (IP) injection of Doxorubicin (e.g., 20 mg/kg).

    • Begin oral gavage with either the vehicle or this compound at 10 μg/kg.

    • Continue the oral gavage twice daily for 7 days.[3]

  • Endpoint Analysis: After the 7-day treatment period, assess cardiac function (e.g., echocardiography), and collect heart tissue for histological analysis (e.g., fibrosis) or biochemical assays (e.g., ATP content, oxidative stress markers, gene expression analysis).[1][3]

Visualizations

Dabuzalgron_Signaling_Pathway Dabuzalgron Dabuzalgron Hydrochloride a1A_AR α-1A Adrenergic Receptor (α1A-AR) Dabuzalgron->a1A_AR ERK ERK1/2 Phosphorylation a1A_AR->ERK PGC1a PGC1α Upregulation a1A_AR->PGC1a Cardioprotection Cardioprotection ERK->Cardioprotection Mito Mitochondrial Function PGC1a->Mito ATP Preserved ATP Content Mito->ATP ROS Reduced Oxidative Stress Mito->ROS ATP->Cardioprotection ROS->Cardioprotection

Caption: Signaling pathway of this compound in cardioprotection.

Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo invitro_start Culture Cells (e.g., NRVMs) invitro_treat Pre-treat with Dabuzalgron (10 µM) invitro_start->invitro_treat invitro_insult Induce Injury (e.g., Doxorubicin) invitro_treat->invitro_insult invitro_analyze Analyze Endpoints (Viability, Apoptosis) invitro_insult->invitro_analyze invivo_start Acclimate Animals (e.g., C57Bl6J mice) invivo_insult Induce Injury (e.g., Doxorubicin IP) invivo_start->invivo_insult invivo_treat Treat with Dabuzalgron (10 µg/kg, p.o., BID, 7 days) invivo_insult->invivo_treat invivo_analyze Analyze Endpoints (Cardiac function, Histology) invivo_treat->invivo_analyze

Caption: General experimental workflow for this compound studies.

References

Addressing variability in animal model response to Dabuzalgron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dabuzalgron Hydrochloride in animal models. The information provided aims to address potential variability in experimental outcomes and offer insights into best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Ro 115-1240) is an orally active and selective α-1A adrenergic receptor agonist. Its primary mechanism of action is the activation of α-1A adrenergic receptors. In the context of doxorubicin-induced cardiotoxicity, this activation has been shown to be protective by preserving mitochondrial function and increasing the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

Q2: What are the primary applications of this compound in preclinical research?

A2: this compound has been investigated for the treatment of urinary incontinence. More recently, it has been studied for its cardioprotective effects against the cardiotoxicity induced by chemotherapeutic agents like doxorubicin (B1662922).

Q3: Which animal models have been used to study this compound?

A3: The most prominently featured animal model in the literature for studying the cardioprotective effects of this compound is the mouse, specifically C57Bl6J wild-type mice and α1A-adrenergic receptor knockout (AKO) mice. In vitro studies have utilized neonatal rat ventricular myocytes (NRVMs).

Q4: What is the typical dosing regimen for this compound in mice?

A4: In studies investigating its cardioprotective effects, a common oral gavage dosage in C57Bl6J mice is 10 μg/kg, administered twice daily for seven days.

Troubleshooting Guide: Addressing Variability in Animal Response

Variability in animal model response to this compound can arise from a multitude of factors. This guide provides a question-and-answer framework to troubleshoot common issues.

Q: We are observing significant inter-animal variability in the cardioprotective effect of this compound in our mouse model of doxorubicin-induced cardiotoxicity. What are the potential causes?

A: Significant variability is a common challenge in preclinical studies. Several factors related to the animal model, experimental protocol, and the drug itself could be contributing. Consider the following:

  • Animal-Specific Factors:

    • Species and Strain: While C57Bl6J mice are a common model, α-adrenergic receptor density and function can vary between species and even strains. For instance, rats have a significantly higher density of α1-adrenergic receptors in the heart compared to dogs, calves, or baboons, leading to a more pronounced physiological response.

    • Genetic Background: Ensure the genetic background of your wild-type and knockout mice is consistent.

    • Age and Sex: Both age and sex are known to be risk factors for doxorubicin-induced cardiotoxicity and can influence the response to therapeutic interventions. Hormonal differences between males and females can impact cardiovascular function and drug metabolism.

    • Comorbidities: Pre-existing conditions such as diabetes, dyslipidemia, obesity, and hypertension can exacerbate doxorubicin-induced cardiotoxicity and alter the animal's response to this compound.

  • Experimental Protocol Factors:

    • Doxorubicin Administration: The dose, route, and frequency of doxorubicin administration can significantly impact the severity of cardiotoxicity, thus influencing the observable protective effect of Dabuzalgron.

    • Drug Formulation and Administration: Ensure consistent formulation and administration of this compound. Factors such as vehicle, volume, and gavage technique can affect drug absorption and bioavailability.

    • Timing of Treatment: The timing of this compound administration relative to doxorubicin treatment is critical.

    • Co-medications: The use of other medications, including anesthetics, can interact with this compound or the doxorubicin model.

Q: Our in vitro results with this compound on neonatal rat ventricular myocytes (NRVMs) are not translating to our in vivo mouse model. Why might this be the case?

A: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:

  • Pharmacokinetics: In vivo, this compound undergoes absorption, distribution, metabolism, and excretion (ADME), which are not fully recapitulated in an in vitro setting. The bioavailability and concentration of the drug at the target tissue (heart) in a living animal can be very different from the concentration applied to cells in a dish. Pharmacokinetic profiles of α-adrenergic agonists can differ significantly between species.

  • Systemic vs. Cellular Effects: The cardioprotective effect of Dabuzalgron in vivo may involve systemic effects beyond direct action on cardiomyocytes, such as modulation of the autonomic nervous system, which are absent in an isolated cell culture system.

  • Model Complexity: An in vivo model of doxorubicin-induced cardiotoxicity involves complex interactions between various cell types (cardiomyocytes, fibroblasts, endothelial cells, immune cells) and systemic factors (e.g., inflammation, oxidative stress) that are not present in a myocyte monoculture.

Data Presentation

Table 1: Factors Potentially Influencing Variability in Animal Model Response to this compound

Factor CategorySpecific FactorPotential Impact on this compound Response
Animal Model SpeciesDifferences in α1A-adrenergic receptor density, distribution, and downstream signaling pathways.
StrainSubtle genetic variations affecting drug metabolism and cardiovascular physiology.
AgeAge-related changes in cardiac function and drug clearance.
SexHormonal influences on cardiovascular health and drug metabolism.
Pathophysiology Doxorubicin DoseSeverity of cardiac injury can mask or enhance the perceived efficacy of Dabuzalgron.
Comorbidities (e.g., diabetes)Altered metabolic state can influence both the cardiotoxicity and the therapeutic response.
Pharmacology Administration Route & VehicleAffects absorption, bioavailability, and peak plasma concentrations.
Dosing RegimenSuboptimal dosing may lead to inconsistent or lack of efficacy.

Experimental Protocols

Key Experiment: Doxorubicin-Induced Cardiotoxicity in Mice

This protocol is a generalized representation based on published studies. Individual laboratories may need to optimize specific parameters.

  • Animal Model: Male C57Bl6J mice (8-12 weeks old).

  • Acclimation: Acclimate animals to the facility for at least one week before the experiment.

  • Doxorubicin Induction: Administer a single intraperitoneal (IP) injection of doxorubicin (20 mg/kg).

  • This compound Treatment:

    • Preparation: Dissolve this compound in an appropriate vehicle (e.g., water).

    • Administration: Administer this compound (10 μg/kg) or vehicle via oral gavage twice daily for 7 days, starting on the day of doxorubicin injection.

  • Monitoring: Monitor animal weight and health status daily.

  • Endpoint Analysis (Day 7):

    • Echocardiography: Assess cardiac function (e.g., ejection fraction, fractional shortening).

    • Tissue Collection: Euthanize animals and collect heart tissue for histological analysis (e.g., H&E, Masson's trichrome for fibrosis) and molecular analysis (e.g., Western blot for ERK phosphorylation, gene expression analysis for mitochondrial function markers).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dabuzalgron Dabuzalgron Hydrochloride alpha1A_AR α-1A Adrenergic Receptor Dabuzalgron->alpha1A_AR Binds and Activates Gq Gq Protein alpha1A_AR->Gq Activates PLC Phospholipase C Gq->PLC ERK ERK1/2 PLC->ERK ...via DAG/PKC Mitochondria Mitochondria ERK->Mitochondria Preserves Function Cardioprotection Cardioprotection (Reduced Apoptosis, Preserved Function) Mitochondria->Cardioprotection

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_analysis Endpoint Analysis start Start: Acclimation of Mice dox_injection Day 0: Doxorubicin Injection (IP) start->dox_injection treatment_start Day 0-6: Dabuzalgron HCl (Oral Gavage, 2x/day) dox_injection->treatment_start monitoring Daily: Monitor Weight and Health treatment_start->monitoring endpoint Day 7: Endpoint Analysis monitoring->endpoint echo Echocardiography endpoint->echo tissue Tissue Collection endpoint->tissue histology Histology tissue->histology molecular Molecular Analysis tissue->molecular

Caption: Experimental workflow for doxorubicin cardiotoxicity.

Troubleshooting_Logic cluster_factors Potential Contributing Factors start High Variability Observed animal_factors Animal-Specific (Species, Strain, Age, Sex) start->animal_factors protocol_factors Experimental Protocol (Dosing, Timing, Vehicle) start->protocol_factors model_factors Disease Model (Severity, Comorbidities) start->model_factors stratify Stratify Analysis by Subgroups (e.g., by sex) animal_factors->stratify review_protocol Review and Standardize Protocol protocol_factors->review_protocol model_factors->review_protocol

Caption: Troubleshooting logic for experimental variability.

Validation & Comparative

The Evolving Landscape of Cardioprotection: A Comparative Analysis of Dabuzalgron Hydrochloride Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against heart disease, researchers and clinicians are constantly seeking more effective therapeutic agents to protect the heart from injury. A promising new contender, Dabuzalgron Hydrochloride, is emerging from the pipeline, demonstrating a novel mechanism of action with significant cardioprotective potential. This guide provides a comprehensive comparison of the efficacy of this compound against established cardioprotective agents, namely beta-blockers and ACE inhibitors, with a focus on their performance in preclinical models of doxorubicin-induced cardiotoxicity, a well-established model of cardiac injury.

Executive Summary

This compound, a selective α-1A adrenergic receptor agonist, offers a distinct approach to cardioprotection by preserving mitochondrial function and activating pro-survival signaling pathways. This contrasts with the mechanisms of beta-blockers, which primarily reduce myocardial oxygen demand, and ACE inhibitors, which mitigate the detrimental effects of angiotensin II. Preclinical data suggests that Dabuzalgron demonstrates comparable, and in some aspects, potentially superior efficacy in preserving cardiac function and reducing cellular damage compared to traditional agents in the context of doxorubicin-induced cardiotoxicity.

Comparative Efficacy: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize key efficacy parameters from preclinical studies investigating this compound, beta-blockers (Carvedilol and Metoprolol), and ACE inhibitors (Enalapril and Lisinopril) in rodent models of doxorubicin-induced cardiotoxicity.

Table 1: Effects on Cardiac Function

AgentAnimal ModelKey Cardiac Function ParameterResultCitation
Dabuzalgron MouseFractional ShorteningAttenuated the doxorubicin-induced decrease in fractional shortening.[1]
Carvedilol (B1668590) MouseLeft Ventricular Ejection Fraction (LVEF)Prevented a significant decrease in LVEF compared to the placebo group.[2]
Metoprolol (B1676517) MouseLeft Ventricular Ejection Fraction (LVEF)Did not prevent a decline in LVEF in a model of doxorubicin (B1662922) and trastuzumab-induced cardiotoxicity.[3][4]
Enalapril (B1671234) RatFractional ShorteningSignificantly attenuated the decrease in fractional shortening caused by doxorubicin.[5]
Lisinopril RatQαT IntervalPrevented the QαT lengthening induced by chronic doxorubicin treatment.

Table 2: Effects on Cellular Health and Biomarkers

AgentAnimal ModelKey Cellular/Biomarker EndpointResultCitation
Dabuzalgron MouseMyocardial ATP ContentRestored ATP content in the hearts of doxorubicin-treated mice.[1]
Dabuzalgron MouseOxidative Stress (TBARS)Normalized the increased levels of thiobarbituric acid reactive substances (TBARS).
Metoprolol MouseCardiac Troponin I (cTnI)Did not prevent the increase in plasma cTnI levels.[3][4]
Enalapril RatMitochondrial RespirationPrevented the doxorubicin-associated reduction in respiratory efficiency.[5]
Enalapril RatFree Radical FormationAbolished the robust doxorubicin-induced increase in free radical formation.[5]
Lisinopril RabbitMyocyte Apoptosis (TUNEL)Prevented late-onset doxorubicin-induced myocyte loss.

Mechanistic Insights: Signaling Pathways and Cellular Protection

The cardioprotective effects of these agents are rooted in their distinct mechanisms of action at the cellular and molecular levels.

This compound: A Focus on Mitochondrial Integrity and Pro-Survival Signaling

Dabuzalgron exerts its cardioprotective effects through the selective activation of the α-1A adrenergic receptor. This initiates a signaling cascade that converges on two critical cellular processes:

  • Preservation of Mitochondrial Function: Dabuzalgron has been shown to maintain mitochondrial integrity and function in the face of cellular stress, a critical factor in preventing cardiomyocyte death.[6] This is achieved, in part, by preserving ATP production and reducing oxidative stress.[1]

  • Activation of the ERK1/2 Signaling Pathway: The activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway is a key pro-survival signal in cardiomyocytes. Dabuzalgron promotes the phosphorylation and activation of ERK1/2, which in turn helps to mitigate cellular damage.[6]

Dabuzalgron This compound Alpha1A_AR α-1A Adrenergic Receptor Dabuzalgron->Alpha1A_AR MEK MEK Alpha1A_AR->MEK Activates Mitochondria Mitochondrial Function Alpha1A_AR->Mitochondria Preserves ERK ERK1/2 MEK->ERK Phosphorylates Cardioprotection Cardioprotection ERK->Cardioprotection Promotes Mitochondria->Cardioprotection Contributes to

Caption: Dabuzalgron's Cardioprotective Signaling Pathway
Beta-Blockers: Reducing Cardiac Workload

Beta-blockers, such as carvedilol and metoprolol, function by antagonizing the effects of catecholamines at β-adrenergic receptors. This leads to a decrease in heart rate, blood pressure, and myocardial contractility, thereby reducing the overall oxygen demand of the heart. While effective in many cardiovascular diseases, their efficacy in doxorubicin-induced cardiotoxicity appears to be variable, with some studies showing benefit while others do not.[2][3][4]

ACE Inhibitors: Counteracting Angiotensin II

Angiotensin-Converting Enzyme (ACE) inhibitors, like enalapril and lisinopril, block the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also promotes inflammation and fibrosis in the heart. By inhibiting its production, ACE inhibitors reduce afterload, prevent cardiac remodeling, and have been shown to preserve mitochondrial function and reduce oxidative stress in the context of doxorubicin-induced injury.[5]

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide is derived from rigorous preclinical studies. Below are summaries of the key experimental protocols employed.

Doxorubicin-Induced Cardiotoxicity Mouse Model
  • Animal Model: Male C57Bl/6J mice are typically used.

  • Induction of Cardiotoxicity: A single intraperitoneal (IP) injection of doxorubicin (typically 15-20 mg/kg) is administered to induce acute cardiotoxicity.

  • Treatment Groups:

    • Vehicle control (e.g., saline)

    • Doxorubicin only

    • Doxorubicin + this compound (administered orally, e.g., 10 µg/kg twice daily for 7 days)

    • Doxorubicin + Beta-blocker (e.g., metoprolol 100 mg/kg in drinking water)[3]

    • Doxorubicin + ACE inhibitor

  • Duration: The protective effects of the treatments are typically assessed 5-7 days after doxorubicin administration.

Start Start of Experiment Dox_Admin Doxorubicin Administration (IP) Start->Dox_Admin Treatment_Admin Treatment Administration (e.g., Dabuzalgron - Oral) Dox_Admin->Treatment_Admin Endpoint_Assessment Endpoint Assessment (5-7 days post-Dox) Treatment_Admin->Endpoint_Assessment End End of Experiment Endpoint_Assessment->End

Caption: Experimental Workflow for Doxorubicin Cardiotoxicity Model
Assessment of Cardiac Function: Echocardiography

  • Procedure: Transthoracic echocardiography is performed on anesthetized mice using a high-frequency ultrasound system.

  • Measurements: M-mode images of the left ventricle are acquired to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculations: Fractional shortening (FS) is calculated as: ((LVIDd - LVIDs) / LVIDd) * 100%. Left ventricular ejection fraction (LVEF) is also commonly calculated.

Measurement of Myocardial ATP Content
  • Sample Preparation: Freshly harvested heart tissue is homogenized in a suitable buffer.

  • Assay: A luciferin/luciferase-based ATP assay kit is used to measure the ATP concentration in the tissue homogenate.

  • Quantification: Luminescence is measured using a luminometer, and ATP levels are calculated based on a standard curve and normalized to the protein concentration of the homogenate.

Western Blot for ERK1/2 Phosphorylation
  • Sample Preparation: Cardiomyocytes are lysed, and protein concentration is determined.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 (t-ERK1/2).

  • Detection: A secondary antibody conjugated to horseradish peroxidase is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The ratio of p-ERK1/2 to t-ERK1/2 is used to determine the level of ERK1/2 activation.[7]

Conclusion and Future Directions

This compound presents a promising new avenue for cardioprotection with a mechanism of action that is distinct from current standard-of-care agents. The preclinical data in the context of doxorubicin-induced cardiotoxicity is encouraging, suggesting a robust protective effect on both cardiac function and cellular health.

References

A Comparative Guide to Dabuzalgron Hydrochloride and Other α-1A Adrenergic Receptor Agonists for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dabuzalgron Hydrochloride with other selective α-1A adrenergic receptor agonists, focusing on their performance in research settings. The information presented is collated from preclinical studies to aid in the selection of appropriate research tools for investigating the α-1A adrenergic receptor system.

Introduction to α-1A Adrenergic Receptor Agonists

The α-1A adrenergic receptor, a subtype of the α-1 adrenergic receptor family, is a G protein-coupled receptor (GPCR) primarily involved in smooth muscle contraction. Its activation has been a target for therapeutic intervention in conditions such as benign prostatic hyperplasia and urinary incontinence. More recently, research has unveiled its potential role in cardioprotection. This guide focuses on this compound and compares its pharmacological profile with other notable α-1A adrenergic receptor agonists used in research, including A-61603, phenylephrine, and cirazoline.

Comparative Performance Data

The following tables summarize the quantitative data on the binding affinity, functional potency, and selectivity of this compound and other selected α-1A adrenergic receptor agonists. Data has been compiled from various preclinical studies to provide a comparative overview.

Table 1: Binding Affinity (Kᵢ) at Human α-1 Adrenergic Receptor Subtypes

Compoundα-1A (Kᵢ, nM)α-1B (Kᵢ, nM)α-1D (Kᵢ, nM)α-1A Selectivity vs. α-1Bα-1A Selectivity vs. α-1D
This compound Data not available in direct comparative studiesData not availableData not availableReported as highly selective for α-1AReported as highly selective for α-1A
A-61603 0.17276.0~159-fold~35-fold[1]
Phenylephrine 130160110~1.2-fold~0.8-fold
Cirazoline 4.6210130~46-fold~28-fold

Note: The lack of publicly available, direct comparative binding affinity data for this compound in a standardized assay alongside other agonists is a current limitation in the field.

Table 2: Functional Potency (EC₅₀) and Efficacy

CompoundAssay TypeCell Line/TissueEC₅₀ (nM)Intrinsic Efficacy (vs. Norepinephrine)
This compound ERK PhosphorylationNeonatal Rat Ventricular Myocytes480[2][3]Partial Agonist
A-61603 Phosphoinositide HydrolysisFibroblast cells (transfected with α-1a)More potent than norepinephrine[1]Full Agonist
Phenylephrine Phosphoinositide HydrolysisRat Vas DeferensLess potent than A-61603[1]Full Agonist
Cirazoline Calcium MobilizationCHO cells (expressing α-1a)Data not availableFull Agonist at α-1a, Partial at α-1b/d

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the α-1A adrenergic receptor signaling pathway and a typical experimental workflow for comparing agonists.

alpha1a_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist α-1A Agonist (e.g., Dabuzalgron) Receptor α-1A Adrenergic Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MEK MEK PKC->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Gene Gene Transcription (e.g., Cardioprotective Genes) ERK->Gene Promotes

α-1A Adrenergic Receptor Signaling Pathway

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding Receptor Binding Assay (Determine Ki) Data Data Analysis & Comparison Binding->Data Functional Functional Assay (e.g., ERK Phosphorylation) (Determine EC₅₀) Functional->Data AnimalModel Animal Model Selection (e.g., Mouse, Rat) Dosing Drug Administration (e.g., Oral Gavage, IP) AnimalModel->Dosing Measurement Physiological Measurement (e.g., Blood Pressure) Dosing->Measurement Tissue Tissue Collection & Analysis Dosing->Tissue Measurement->Data Tissue->Data

Experimental Workflow for Agonist Comparison

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the study of α-1A adrenergic receptor agonists.

Radioligand Binding Assay (for Determining Kᵢ)

This assay quantifies the affinity of a ligand for a receptor.

  • Membrane Preparation:

    • Culture cells expressing the human α-1A adrenergic receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells and release membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the α-1A receptor (e.g., [³H]-prazosin), and varying concentrations of the unlabeled test agonist (e.g., this compound).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test agonist.

    • Determine the IC₅₀ value (the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

ERK1/2 Phosphorylation Assay (for Determining EC₅₀)

This functional assay measures the activation of a downstream signaling pathway.

  • Cell Culture and Treatment:

    • Plate cells, such as neonatal rat ventricular myocytes (NRVMs), in a multi-well plate and culture until confluent.[2]

    • Serum-starve the cells for a period (e.g., 24 hours) to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with varying concentrations of the α-1A adrenergic receptor agonist for a specific time (e.g., 15 minutes).[2]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK1/2) as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and t-ERK1/2.

    • Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.

    • Plot the normalized p-ERK1/2 levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[2]

In Vivo Blood Pressure Measurement in Mice

This protocol assesses the physiological effect of the agonist on blood pressure.

  • Animal Acclimatization and Training:

    • House mice in a controlled environment with a regular light-dark cycle.

    • For tail-cuff measurements, acclimate the mice to the restraining device and the tail cuff for several days before the experiment to minimize stress-induced blood pressure variations.[2]

  • Drug Administration:

    • Administer the α-1A adrenergic receptor agonist via the desired route (e.g., oral gavage, intraperitoneal injection, or osmotic minipump).[2]

    • Include a vehicle control group to account for any effects of the administration procedure.

  • Blood Pressure Measurement:

    • Tail-Cuff Method (Non-invasive): Place the conscious mouse in a restrainer and position a cuff and a sensor on its tail. The system automatically inflates and deflates the cuff while recording the blood flow to determine systolic and diastolic blood pressure.

    • Telemetry (Invasive): For continuous and more accurate measurements, surgically implant a telemetry transmitter with a pressure-sensing catheter into a major artery (e.g., carotid or femoral artery). The transmitter wirelessly sends blood pressure data to a receiver.

  • Data Analysis:

    • Record blood pressure at baseline before drug administration and at various time points after administration.

    • Compare the changes in blood pressure between the agonist-treated group and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).

Conclusion

This compound is a selective α-1A adrenergic receptor agonist with demonstrated activity in preclinical models, particularly in the context of cardioprotection.[2][4] While direct comparative binding and functional potency data with other agonists in the same experimental settings are limited, the available information suggests it is a valuable tool for studying α-1A receptor signaling. A-61603 stands out for its high potency and selectivity for the α-1A subtype, making it a suitable positive control or reference compound in many research applications.[1] The choice of agonist will ultimately depend on the specific research question, the experimental system being used, and the desired pharmacological profile. This guide provides a foundation for making an informed decision for your research needs.

References

Preserving the Powerhouse: A Comparative Guide to Mitochondrial Preservation Agents in Doxorubicin-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Dabuzalgron Hydrochloride and other compounds in preserving mitochondrial function, a critical factor in mitigating Doxorubicin-induced cardiotoxicity. Experimental data, detailed protocols, and visual representations of signaling pathways are presented to aid in the evaluation and selection of potential therapeutic agents.

Introduction

Doxorubicin, a potent and widely used chemotherapeutic agent, is notoriously associated with dose-dependent cardiotoxicity, largely attributed to mitochondrial damage. The heart's high energy demand makes it particularly vulnerable to mitochondrial dysfunction. This guide focuses on this compound, a selective α-1A adrenergic receptor agonist, and compares its mitochondrial preservation effects with two clinically relevant cardioprotective agents: Carvedilol, a beta-blocker with antioxidant properties, and Dexrazoxane, an iron chelator.

Quantitative Comparison of Mitochondrial Preservation Effects

The following tables summarize the quantitative effects of this compound, Carvedilol, and Dexrazoxane on key mitochondrial parameters in the context of Doxorubicin-induced cardiotoxicity.

Table 1: Effect on Myocardial ATP Content and Gene Expression

CompoundParameterModelTreatmentResultReference
Dabuzalgron Myocardial ATP ContentWild-type mice treated with Doxorubicin10 μg/kg Dabuzalgron, twice daily for 7 daysPreserved ATP content compared to Doxorubicin alone[1]
Dabuzalgron PGC1α mRNA expressionWild-type mice treated with Doxorubicin10 μg/kg Dabuzalgron, twice daily for 7 daysUpregulated PGC1α expression[1][2]

Table 2: Effect on Mitochondrial Respiration

CompoundParameterModelTreatmentResultReference
Carvedilol State 3 Respiration (natom O/min/mg protein)Rat heart mitochondria from Doxorubicin-treated rats1 mg/kg Carvedilol, once weekly for 7 weeksPrevented the decrease in State 3 respiration (DOX: 336 ± 26 vs. DOX + Carvedilol: values not specified but inhibitory effect prevented)[3]
Carvedilol Respiratory Control Ratio (RCR)Rat heart mitochondria from Doxorubicin-treated rats1 mg/kg Carvedilol, once weekly for 7 weeksPrevented the decrease in RCR (DOX: 4.3 ± 0.6 vs. DOX + Carvedilol: values not specified but inhibitory effect prevented)[3]

Table 3: Effect on Mitochondrial Enzymes and DNA

CompoundParameterModelTreatmentResultReference
Dexrazoxane Cytochrome c oxidase (COX) activityWistar rats treated with Doxorubicin8 mg/kg Dexrazoxane, weekly for 7 weeksPrevented the decrease in COX activity (DOX: 26% of control vs. DOX + Dexrazoxane: activity maintained near control levels)[4]
Dexrazoxane mtDNA copy numberWistar rats treated with Doxorubicin8 mg/kg Dexrazoxane, weekly for 7 weeksPrevented the depletion of mtDNA (DOX: 46% of control vs. DOX + Dexrazoxane: 81% of control)[4]
Dexrazoxane mtDNA-encoded COX II subunit expressionWistar rats treated with Doxorubicin8 mg/kg Dexrazoxane, weekly for 7 weeksPrevented the reduction in COX II expression (DOX: 64% of control vs. DOX + Dexrazoxane: expression maintained near control levels)[4]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which Dabuzalgron, Carvedilol, and Dexrazoxane exert their mitochondrial protective effects.

Dabuzalgron_Pathway Dabuzalgron Dabuzalgron a1A_AR α-1A Adrenergic Receptor Dabuzalgron->a1A_AR binds to Gq Gq protein a1A_AR->Gq activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C DAG->PKC ERK ERK1/2 PKC->ERK activates Mitochondrial_Preservation Mitochondrial Preservation ERK->Mitochondrial_Preservation PGC1a ↑ PGC1α Mitochondrial_Preservation->PGC1a ATP ↑ ATP Production Mitochondrial_Preservation->ATP ROS ↓ Oxidative Stress Mitochondrial_Preservation->ROS

Dabuzalgron Signaling Pathway

Carvedilol_Pathway Carvedilol Carvedilol ROS_scavenging Direct ROS Scavenging Carvedilol->ROS_scavenging Nrf2 Nrf2 Carvedilol->Nrf2 activates Reduced_Oxidative_Stress ↓ Reduced Oxidative Stress ROS_scavenging->Reduced_Oxidative_Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes induces transcription of Antioxidant_Enzymes->Reduced_Oxidative_Stress Mitochondrial_Protection Mitochondrial Protection Reduced_Oxidative_Stress->Mitochondrial_Protection

Carvedilol Antioxidant Pathway

Dexrazoxane_Pathway Dexrazoxane Dexrazoxane (Prodrug) Hydrolysis Intracellular Hydrolysis Dexrazoxane->Hydrolysis ADR_925 ADR-925 (Active Metabolite) Hydrolysis->ADR_925 Chelation Iron Chelation ADR_925->Chelation Iron Labile Iron (Fe²⁺/Fe³⁺) Iron->Chelation ROS_production ↓ ROS Production Chelation->ROS_production Fenton_Reaction Fenton Reaction (Doxorubicin-Iron Complex) Fenton_Reaction->ROS_production inhibited by chelation Mitochondrial_Protection Mitochondrial Protection ROS_production->Mitochondrial_Protection

Dexrazoxane Iron Chelation Mechanism

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

This compound
  • Animal Model: Wild-type C57Bl/6J mice were administered Doxorubicin (20 mg/kg, single intraperitoneal injection) to induce cardiotoxicity.[1]

  • Treatment: Dabuzalgron (10 μg/kg) was administered by oral gavage twice daily for 7 days, starting on the day of Doxorubicin injection.[1]

  • Myocardial ATP Content Measurement: Myocardial ATP levels were quantified using a commercially available ATP assay kit.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from heart tissue, reverse-transcribed to cDNA, and the expression of PGC1α was quantified using specific primers and a qRT-PCR system.[1]

Carvedilol
  • Animal Model: Male Wistar rats were treated with Doxorubicin (2 mg/kg, subcutaneous injection) weekly for 7 weeks.[3]

  • Treatment: Carvedilol (1 mg/kg) was administered by intraperitoneal injection once weekly for 7 weeks, concurrently with Doxorubicin.[3]

  • Isolation of Heart Mitochondria: Hearts were excised, homogenized, and mitochondria were isolated by differential centrifugation.

  • Mitochondrial Respiration Assay: Oxygen consumption was measured polarographically using a Clark-type oxygen electrode. State 3 respiration was initiated by the addition of ADP, and the Respiratory Control Ratio (RCR) was calculated as the ratio of State 3 to State 4 (resting) respiration.[3]

Dexrazoxane
  • Animal Model: Male Wistar rats received weekly intravenous injections of Doxorubicin (0.8 mg/kg) for 7 weeks.[4]

  • Treatment: Dexrazoxane (8 mg/kg) was administered intravenously simultaneously with Doxorubicin.[4]

  • Cytochrome c Oxidase (COX) Activity Assay: The activity of COX (complex IV of the electron transport chain) in isolated heart mitochondria was determined spectrophotometrically by measuring the rate of oxidation of reduced cytochrome c.[4]

  • Mitochondrial DNA (mtDNA) Copy Number Quantification: Total DNA was extracted from heart tissue, and the relative amount of mtDNA to nuclear DNA was determined by quantitative PCR using primers specific for mitochondrial and nuclear genes.[4]

Conclusion

This guide provides a comparative overview of this compound, Carvedilol, and Dexrazoxane in the context of mitochondrial preservation against Doxorubicin-induced cardiotoxicity. The presented data and mechanistic insights highlight the distinct approaches these compounds employ to protect the cellular powerhouses. Dabuzalgron acts through a specific receptor-mediated signaling pathway, Carvedilol leverages its antioxidant properties, and Dexrazoxane functions as an iron chelator. This information serves as a valuable resource for researchers and drug development professionals in the pursuit of effective strategies to mitigate the cardiotoxic side effects of chemotherapy. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these and other emerging mitochondrial-protective agents.

References

Comparative Analysis of Dabuzalgron Hydrochloride's Impact on Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Dabuzalgron Hydrochloride, a selective α-1A adrenergic receptor agonist, and its impact on various cell lines. The primary focus of available research has been on its cardioprotective effects. This document contrasts its performance with other α-1 adrenergic receptor agonists, presenting supporting experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

Executive Summary

This compound has demonstrated significant cytoprotective effects, particularly in cardiac muscle cells, by activating the α-1A adrenergic receptor. Its mechanism primarily involves the preservation of mitochondrial function and the activation of the ERK1/2 signaling pathway, which mitigates apoptosis.[1][2] While extensive data exists for its effects on cardiomyocytes, research on other cell lines, such as neuronal and glial cells, is currently limited. This guide compares the known effects of Dabuzalgron in cardiac cell lines with the broader cellular impacts of other α-1 adrenergic agonists like phenylephrine (B352888), methoxamine, and cirazoline, which have been studied in a wider array of cell types.

Data Presentation: Comparative Effects of α-1 Adrenergic Agonists

The following tables summarize the quantitative data on the effects of this compound and alternative α-1 adrenergic agonists on different cell lines.

Table 1: Effects of this compound on Cell Viability and Signaling

Cell LineCompound ConcentrationDurationEffectMeasurementReference
Neonatal Rat Ventricular Myocytes (NRVMs)10 µM4 hoursProtects against Doxorubicin-induced cell deathApoptosis Assay (Annexin V)[1]
NRVMs0.1 µM - 100 µM15 minutesIncreased ERK phosphorylationWestern Blot[1]
CHO (Chinese Hamster Ovary) cellsNot specifiedNot specifiedAgonist activity at human α-1A adrenergic receptorCalcium mobilization

Table 2: Comparative Effects of Alternative α-1 Adrenergic Agonists on Various Cell Lines

Cell LineCompoundConcentrationDurationEffectMeasurementReference
H9c2 (Rat Cardiomyoblast)Phenylephrine100 µM48 hoursIncreased cell area (hypertrophy)Digital-imaging microscopy[3]
H9c2Phenylephrine100 µM24 hoursIncreased survival against chemical hypoxiaCell survival assay[4]
SK-N-MC (Human Neuroepithelioma)PhenylephrineNot specifiedNot specifiedIncreased inositol (B14025) phosphate (B84403) formation and Ca2+ mobilizationNot specified
NB41A3 (Murine Neuroblastoma)PhenylephrineNot specifiedNot specifiedIncreased inositol phosphate formation and Ca2+ mobilizationNot specified
Rat Cerebral Cortical NeuronesMethoxamineNot specifiedNot specifiedExcitatory responsesMicroelectrophoresis
CHO cellsCirazolineNot specifiedNot specifiedFull agonist at α-1A, partial at α-1B & α-1DCytosolic Ca2+ transients

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • Neonatal Rat Ventricular Myocytes (NRVMs): NRVMs are isolated from the ventricles of 1-2 day old Sprague-Dawley rat pups. The cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are often serum-starved for 18-24 hours.

  • H9c2 Cells: The H9c2 rat heart-derived myoblast cell line is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For hypertrophy induction, cells are often serum-starved in DMEM with 1% FBS for 18 hours before treatment with phenylephrine.[3]

Apoptosis Assay (Annexin V Staining for NRVMs)
  • NRVMs are seeded in appropriate culture plates and treated with this compound with or without an apoptosis-inducing agent like Doxorubicin.

  • After the incubation period, the cells are washed with cold phosphate-buffered saline (PBS).

  • Cells are then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for ERK1/2 Phosphorylation
  • Cells (e.g., NRVMs) are treated with the agonist (e.g., Dabuzalgron) for the specified time.

  • Total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[5]

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[6]

  • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.[5]

  • The membrane can be stripped and re-probed for total ERK1/2 as a loading control.[5]

Cell Viability Assay (MTT Assay for H9c2 cells)
  • H9c2 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., phenylephrine) for the desired duration.

  • After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[7]

Signaling Pathways and Experimental Workflows

α-1A Adrenergic Receptor Signaling Pathway

Activation of the α-1A adrenergic receptor by an agonist like Dabuzalgron initiates a Gq protein-coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of this, the Ras/Raf/MEK/ERK (MAPK) pathway is activated, leading to the phosphorylation of ERK1/2.[8][9] Phosphorylated ERK translocates to the nucleus to regulate gene expression, promoting cell survival and, in some contexts, hypertrophy.[8][10]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Dabuzalgron Dabuzalgron Receptor α-1A Adrenergic Receptor Dabuzalgron->Receptor binds Gq Gq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ras Ras PKC->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK phosphorylation Gene_Expression Gene Expression (Cell Survival, Hypertrophy) pERK->Gene_Expression regulates experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Cell Culture (e.g., NRVMs) Induction 2. Induction of Stress (e.g., Doxorubicin) Cell_Culture->Induction Treatment 3. Treatment (Dabuzalgron) Induction->Treatment Viability 4a. Cell Viability/ Apoptosis Assay Treatment->Viability Signaling 4b. Signaling Pathway Analysis (Western Blot) Treatment->Signaling Mitochondria 4c. Mitochondrial Function Assay Treatment->Mitochondria Data 5. Data Interpretation & Comparison Viability->Data Signaling->Data Mitochondria->Data

References

A Comparative Analysis of Dabuzalgron Hydrochloride and Dexrazoxane in Mitigating Doxorubicin-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo cardioprotective effects of Dabuzalgron Hydrochloride and Dexrazoxane against Doxorubicin-induced cardiotoxicity. The information is intended to support research and development efforts in the field of cardio-oncology.

Introduction

Doxorubicin (B1662922) is a highly effective anthracycline antibiotic used in the treatment of a wide range of cancers.[1] However, its clinical utility is often limited by a dose-dependent cardiotoxicity that can lead to severe and irreversible heart damage.[1][2] This has spurred the investigation of various cardioprotective agents. This guide focuses on two such agents: this compound, a selective α-1A adrenergic receptor agonist, and Dexrazoxane, an iron chelator and the only FDA-approved drug for preventing Doxorubicin-induced cardiotoxicity.[3][4]

In-Vitro Comparative Data

The following tables summarize the key quantitative data from in-vitro studies of this compound and Dexrazoxane.

Table 1: In-Vitro Efficacy of this compound

ParameterCell LineConcentrationEffectReference
EC50 (ERK Phosphorylation)Not Specified4.8 μMIncreased ERK phosphorylation[5]
CardioprotectionNeonatal Rat Ventricular Myocytes (NRVMs)10 μMProtected against Doxorubicin-induced cell death[5]
Mitochondrial ProtectionNeonatal Rat Ventricular Myocytes (NRVMs)10 μMMitigated detrimental effects of Doxorubicin on mitochondrial membrane potential[5]

Table 2: In-Vitro Efficacy of Dexrazoxane

ParameterCell LineConcentrationEffectReference
CardioprotectionCardiomyocytes200 μMAmeliorated Doxorubicin-induced apoptosis[3]
Cell ViabilityCardiomyocytesPretreatmentImproved cardiomyocyte viability decreased by Doxorubicin[3]
Apoptosis InhibitionCardiomyocytes200 μMSignificantly lowered the expression of cleaved-caspase 3[3]
CardioprotectionHuman Living Myocardial Slices100 μMPreserved contractile function and prevented structural damage[6]

In-Vivo Comparative Data

The following tables summarize the key quantitative data from in-vivo studies of this compound and Dexrazoxane.

Table 3: In-Vivo Efficacy of this compound

ParameterAnimal ModelDosageEffectReference
CardioprotectionC57Bl6J wild-type mice10 μg/kg (oral gavage, twice daily for 7 days)Protected against Doxorubicin-induced cardiotoxicity[5]
Mitochondrial FunctionC57Bl6J wild-type mice10 μg/kgPreserved transcripts related to mitochondrial function, upregulated PGC1α, preserved ATP content, and reduced oxidative stress[5]
Contractile FunctionC57Bl6J wild-type mice10 μg/kgPreserved contractile function and reduced fibrosis[5]

Table 4: In-Vivo Efficacy of Dexrazoxane

ParameterAnimal ModelDosageEffectReference
Cardiac Injury MitigationMicePretreatmentMitigated decrease in body weight and increase in heart/body weight ratio caused by Doxorubicin[3]
Cardiac FunctionMicePretreatmentMitigated Doxorubicin-induced loss of heart function (ejection fraction and fractional shortening)[3]
Myocardial StructureMicePretreatmentDecreased inflammatory cell accumulation and preserved myocardial structure[3]
Vascular ProtectionC57BL/6J mice40 mg/kgPrevented Doxorubicin-induced arterial stiffness and endothelial dysfunction[7]

Experimental Protocols

This compound

In-Vitro: Cardioprotection in Neonatal Rat Ventricular Myocytes (NRVMs) [5]

  • Cell Culture: NRVMs were isolated and cultured.

  • Treatment: Cells were treated with Doxorubicin in the presence or absence of Dabuzalgron (10 μM) for 4 hours.

  • Endpoint Analysis: Cell death and apoptosis were assessed using Annexin V-FLUOS and propidium (B1200493) iodide staining. Mitochondrial membrane potential was also evaluated.

In-Vivo: Doxorubicin-Induced Cardiotoxicity in Mice [5]

  • Animal Model: C57Bl6J wild-type or α1A-AR knockout mice were used.

  • Treatment: Mice received an intraperitoneal injection of Doxorubicin (20 mg/kg). This was followed by 7 days of oral gavage with either water or Dabuzalgron (10 μg/kg) twice daily.

  • Endpoint Analysis: Cardiac function was assessed. Heart tissue was analyzed for transcripts related to mitochondrial function, PGC1α levels, ATP content, and oxidative stress.

Dexrazoxane

In-Vitro: Cardiomyocyte Apoptosis [3]

  • Cell Culture: Primary cardiomyocytes were cultured.

  • Treatment: Cardiomyocytes were pretreated with varying concentrations of Dexrazoxane prior to exposure to Doxorubicin (1 μM).

  • Endpoint Analysis: Cell viability was measured using the MTT assay. Apoptosis was assessed by Western blotting for cleaved-caspase 3 and Bax expression.

In-Vivo: Doxorubicin-Induced Cardiac Injury in Mice [3]

  • Animal Model: A heart failure model was established in mice through Doxorubicin treatment.

  • Treatment: Mice were pretreated with Dexrazoxane before the administration of Doxorubicin.

  • Endpoint Analysis: Body weight and heart-to-body weight ratio were measured. Cardiac function was evaluated using echocardiography (ejection fraction and fractional shortening). Heart tissue was examined for inflammatory cell accumulation and structural changes using hematoxylin-eosin staining.

Signaling Pathways and Mechanisms of Action

This compound: α-1A Adrenergic Receptor Agonism

Dabuzalgron exerts its cardioprotective effects by acting as a selective agonist for the α-1A adrenergic receptor.[5] Activation of this receptor is believed to trigger downstream signaling cascades that promote cardiomyocyte survival and preserve mitochondrial function in the face of Doxorubicin-induced stress. A key component of this pathway is the activation of Extracellular signal-regulated kinases (ERK), which contributes to the observed cardioprotective effects.[5]

Dabuzalgron_Pathway Dabuzalgron Dabuzalgron Hydrochloride Alpha1A_AR α-1A Adrenergic Receptor Dabuzalgron->Alpha1A_AR ERK_Activation ERK Phosphorylation Alpha1A_AR->ERK_Activation Cardioprotection Cardioprotection (Preservation of Mitochondrial Function) ERK_Activation->Cardioprotection

Dabuzalgron's Cardioprotective Signaling Pathway.
Dexrazoxane: Iron Chelation and Topoisomerase IIβ Interaction

Dexrazoxane's primary mechanism of cardioprotection involves its hydrolysis to an active form that chelates intracellular iron.[2] This prevents the formation of highly reactive oxygen species (ROS) that are generated through the interaction of Doxorubicin with iron, thereby mitigating oxidative stress and mitochondrial damage.[2] Additionally, Dexrazoxane has been shown to interact with and deplete topoisomerase-IIβ, an enzyme targeted by Doxorubicin in the heart, further contributing to its protective effects.[4]

Dexrazoxane_Pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Iron Intracellular Iron Iron->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Dexrazoxane Dexrazoxane Chelation Iron Chelation Dexrazoxane->Chelation Topoisomerase_Interaction Topoisomerase IIβ Depletion Dexrazoxane->Topoisomerase_Interaction Chelation->Iron Cardioprotection Cardioprotection Chelation->Cardioprotection Topoisomerase Topoisomerase IIβ Topoisomerase_Interaction->Topoisomerase Topoisomerase_Interaction->Cardioprotection

Dexrazoxane's Mechanisms of Cardioprotection.

Conclusion

Both this compound and Dexrazoxane demonstrate significant cardioprotective effects against Doxorubicin-induced toxicity in both in-vitro and in-vivo models. Dabuzalgron operates through a receptor-mediated signaling pathway involving the α-1A adrenergic receptor and ERK activation, highlighting a potential role for G-protein coupled receptor agonists in cardio-oncology. Dexrazoxane, the current clinical standard, functions primarily through iron chelation and interaction with topoisomerase IIβ, directly counteracting key mechanisms of Doxorubicin's cardiotoxic effects.

This comparative guide provides a foundation for further research into these and other cardioprotective strategies. The detailed experimental protocols and summarized data can aid in the design of future studies aimed at optimizing the prevention and treatment of chemotherapy-induced cardiac dysfunction. The distinct mechanisms of action of these two agents may also suggest potential for combination therapies or for tailoring cardioprotective strategies to specific patient populations.

References

Comparative Analysis of Dabuzalgron Hydrochloride's Downstream Signaling in Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the signaling pathways of Dabuzalgron Hydrochloride in comparison to other alpha-1 adrenergic receptor agonists. This document provides a comprehensive overview of experimental data, detailed protocols, and visual pathway diagrams to facilitate further research and drug development.

This compound, a selective alpha-1A adrenergic receptor (α1A-AR) agonist, has demonstrated significant promise in preclinical studies for its cardioprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity.[1][2] Its mechanism of action centers on the activation of downstream signaling cascades that preserve mitochondrial function and promote cardiomyocyte survival. This guide provides a comparative analysis of Dabuzalgron's signaling pathways against other notable α1-AR agonists—A-61603, Cirazoline, and Phenylephrine (B352888)—to offer researchers a clear perspective on its relative performance and therapeutic potential.

Comparative Efficacy in ERK1/2 Activation

A key downstream signaling event following α1A-AR activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for mediating the cytoprotective effects of α1A-AR agonists.[1][3][4] Experimental data indicates that while all tested agonists activate ERK1/2, their potency varies significantly.

A-61603 has been identified as the most potent α1-agonist for activating ERK in neonatal rat ventricular myocytes.[3][5] Dabuzalgron also demonstrates robust, dose-dependent activation of ERK1/2.[1] Phenylephrine, a non-selective α1-AR agonist, also induces ERK1/2 activation, which is linked to a hypertrophic response in cardiac myocytes with chronic exposure.[6][7][8] Cirazoline, a full agonist at the α1A-AR, is also expected to activate this pathway.

CompoundReceptor SelectivityReported EC50 for ERK Activation (in vitro)Key Findings
Dabuzalgron Selective α1A-AR Agonist4.8 x 10⁻⁷ M (480 nM) in NRVMs[1]Dose-dependently increases ERK phosphorylation, contributing to cardioprotection against doxorubicin (B1662922).[1][9]
A-61603 Highly Potent and Selective α1A-AR Agonist6 nM in NRVMs[3]The most potent of ten tested α1-agonists in activating ERK.[3] Protects adult mouse ventricular myocytes from doxorubicin-induced cell death.[3]
Cirazoline Full α1A-AR Agonist, Partial α1B/α1D-AR AgonistNot explicitly quantified in reviewed literature.A potent α1-adrenergic agonist.[10]
Phenylephrine Non-selective α1-AR AgonistNot explicitly quantified in reviewed literature.Activates ERK1/2, which is required for a hypertrophic response with prolonged exposure.[6][7]

NRVMs: Neonatal Rat Ventricular Myocytes

Downstream Cardioprotective Effects

The activation of the α1A-AR/ERK1/2 signaling axis by Dabuzalgron culminates in the preservation of mitochondrial integrity and function, a critical factor in mitigating chemotherapy-induced cardiotoxicity.[1][2][11] Studies have shown that Dabuzalgron treatment preserves myocardial ATP content and regulates the transcription of genes related to energy production and mitochondrial function.[1][11]

CompoundEffect on Mitochondrial FunctionEffect on ATP LevelsOther Cardioprotective Effects
Dabuzalgron Preserves mitochondrial membrane potential in the face of doxorubicin challenge.[9]Preserves myocardial ATP content after doxorubicin treatment.[1][11]Reduces fibrosis and enhances contractile function after doxorubicin-induced injury.[1]
A-61603 Protects cardiomyocytes from doxorubicin-induced death, implying mitochondrial protection.[3][5]Not explicitly quantified in reviewed literature.Reduces cardiac cell necrosis and apoptosis in vivo.[3]
Cirazoline Not explicitly detailed in reviewed literature for cardioprotection.Not explicitly detailed in reviewed literature.Primarily studied for its vasoconstrictive properties.[10]
Phenylephrine Can induce cardioprotection through mechanisms involving the mitochondrial permeability transition pore.[12]Not explicitly detailed in reviewed literature.Can promote phosphorylation of the pro-apoptotic protein Bad, contributing to cytoprotection.[13]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Dabuzalgron Downstream Signaling Pathway Dabuzalgron Dabuzalgron a1A_AR α1A-Adrenergic Receptor Dabuzalgron->a1A_AR Binds and Activates ERK1_2 ERK1/2 (Phosphorylation) a1A_AR->ERK1_2 Activates Mitochondria Mitochondrial Function (Preservation) ERK1_2->Mitochondria Cardioprotection Cardioprotection ERK1_2->Cardioprotection ATP ATP Production (Maintained) Mitochondria->ATP ATP->Cardioprotection

Caption: Dabuzalgron's primary signaling cascade.

Experimental Workflow for Assessing ERK1/2 Activation cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cluster_3 Data Analysis Cell_Culture 1. Culture Cardiomyocytes (e.g., NRVMs) Treatment 2. Treat with α1-AR Agonists (e.g., Dabuzalgron) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Incubate with Primary Antibodies (p-ERK, Total ERK) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Densitometry 11. Densitometry Analysis Detection->Densitometry Normalization 12. Normalize p-ERK to Total ERK Densitometry->Normalization

References

Independent Verification of the Cardioprotective Benefits of Dabuzalgron Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective performance of Dabuzalgron Hydrochloride against other alternatives, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the field of cardiology and drug development.

Introduction to this compound

This compound is an orally active and selective alpha-1A adrenergic receptor (α1A-AR) agonist.[1][2] Initially developed for the treatment of urinary incontinence, it has been well-tolerated in Phase 2 clinical trials for that indication.[3][4] Emerging research has highlighted its significant potential as a cardioprotective agent, particularly in mitigating the cardiotoxic effects of chemotherapeutic agents like doxorubicin (B1662922) (DOX).[1][2][3][4] The primary mechanism of its protective action involves the activation of α1A-ARs on cardiomyocytes, which, unlike the α1B subtype, does not mediate cardiac hypertrophy but instead plays an adaptive and protective role in the heart.[2][3][5]

Mechanism of Cardioprotection

The cardioprotective effects of Dabuzalgron are multifaceted, centering on the preservation of mitochondrial integrity and function.[1][2][3][4] Key mechanistic actions include:

  • Activation of α1A-Adrenergic Receptors: Dabuzalgron selectively activates α1A-ARs in cardiac myocytes. This activation is crucial for its therapeutic effects.[3]

  • Preservation of Mitochondrial Function: A central element of Dabuzalgron's cardioprotective activity is its ability to maintain mitochondrial function in the face of insults like doxorubicin.[1][2][3][4] It mitigates the detrimental effects of DOX on mitochondrial membrane potential.[1][3]

  • ERK1/2 Signaling Pathway Activation: The cytoprotective effects are mediated, at least in part, by the activation of the ERK1/2 signaling pathway.[3][5]

  • Regulation of Gene Expression: Dabuzalgron has been shown to regulate the transcription of genes associated with energy production and mitochondrial function, preserving myocardial ATP content.[1][3]

  • Inhibition of Apoptosis: By preserving mitochondrial function, Dabuzalgron abrogates the activation of the intrinsic apoptosis pathway, preventing the release of cytochrome c and the cleavage of caspases.[3]

The proposed signaling pathway is illustrated in the diagram below.

G Dabuzalgron This compound a1A_AR α1A-Adrenergic Receptor (on Cardiomyocytes) Dabuzalgron->a1A_AR ERK1_2 ERK1/2 Activation a1A_AR->ERK1_2 Mitochondria Preservation of Mitochondrial Function (Membrane Potential) ERK1_2->Mitochondria Apoptosis Inhibition of Apoptosis (↓ Cytochrome c release, ↓ Caspase cleavage) Mitochondria->Apoptosis Gene_Expression Regulation of Energy Metabolism Genes (↑ ATP Synthesis) Mitochondria->Gene_Expression Cardioprotection Cardioprotection & Cell Survival Apoptosis->Cardioprotection Gene_Expression->Cardioprotection

Caption: Dabuzalgron's Cardioprotective Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound.

Table 1: In Vitro Efficacy of Dabuzalgron in Neonatal Rat Ventricular Myocytes (NRVMs)
ParameterConditionResultReference
ERK Phosphorylation Dabuzalgron TreatmentDose-dependent increase with an EC₅₀ of 4.8 μM[1][6]
Cell Viability Co-administration with Doxorubicin (DOX)Protection from DOX-induced cell death[1][3]
Mitochondrial Health Co-administration with Doxorubicin (DOX)Mitigated detrimental effects on mitochondrial membrane potential[1][3]
Apoptosis Co-administration with Doxorubicin (DOX)Abrogated activation of apoptotic pathways[1][3]
Table 2: In Vivo Efficacy of Dabuzalgron in a Mouse Model of Doxorubicin-Induced Cardiotoxicity
ParameterTreatment GroupKey FindingsReference
Cardiac Function DOX + Dabuzalgron (10 μg/kg, oral, twice daily)Preserved contractile function compared to DOX alone[1][3]
Myocardial ATP Content DOX + DabuzalgronAbrogated the DOX-induced reduction in myocardial ATP levels[3]
Gene Expression DOX + DabuzalgronRestored expression of mitochondrial function transcripts (e.g., complex I, cytochrome c oxidase)[3]
Oxidative Stress DOX + DabuzalgronReduced oxidative stress in heart tissue[1][2]
Survival α1A-AR Knockout (AKO) mice + DOXWorse survival and more impaired contractile function compared to Wild-Type (WT) mice, highlighting the role of the α1A-AR[1]
Blood Pressure & Heart Rate Dabuzalgron alone (up to 100 μg/kg/day for 5 days)No significant difference in BP or heart rate compared to vehicle[2][3]

Comparison with Alternative Cardioprotective Agents

While Dabuzalgron presents a novel targeted approach, other agents are used or have been investigated for cardioprotection, particularly against chemotherapy-induced cardiotoxicity.

Table 3: Comparison of Cardioprotective Strategies
Agent/StrategyMechanism of ActionKey Experimental/Clinical EvidenceLimitations
Dabuzalgron Selective α1A-AR agonist; preserves mitochondrial function via ERK1/2 pathway.Preclinical studies show preserved cardiac function and ATP content, and reduced oxidative stress in DOX-treated mice.[1][3]Data is currently limited to preclinical models; human clinical trial data for cardioprotection is not yet available.
Dexrazoxane Iron chelator; inhibits the formation of anthracycline-iron complexes that generate reactive oxygen species.Approved for use in certain cancer patients receiving high doses of doxorubicin; shown to reduce the incidence of cardiotoxicity.[7][8]May have side effects, including potential interference with the anticancer efficacy of doxorubicin, although some studies suggest it does not.[7][8]
Beta-blockers (e.g., Metoprolol, Carvedilol) Block the effects of catecholamines on β-adrenergic receptors; standard therapy for heart failure.Have been shown to reduce mortality and re-infarction in post-myocardial infarction patients.[9] Clinical trials show benefits in preventing DOX-induced cardiotoxicity.[7]May not be suitable for all patients; can cause bradycardia, hypotension, and fatigue.
ACE Inhibitors (e.g., Enalapril) Inhibit the renin-angiotensin-aldosterone system, reducing vasoconstriction and cardiac remodeling.Have shown a key role in preventing DOX-induced cardiotoxicity in animal models.[7] Widely used in heart failure management.Can cause cough, hyperkalemia, and hypotension.
Liposomal Doxorubicin Encapsulates doxorubicin in liposomes, altering its distribution and reducing uptake by cardiac tissue.More protective against cardiomyopathy than conventional DOX with similar therapeutic efficacy in some settings.[7]Restricted to specific monotherapy or limited combination chemotherapy protocols.[7]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings.

In Vivo Doxorubicin-Induced Cardiotoxicity Model
  • Animal Model: 8- to 12-week-old male C57Bl6J wild-type (WT) or α1A-AR knockout (AKO) mice were used.[3]

  • Doxorubicin Administration: A single intraperitoneal (IP) injection of Doxorubicin at 20 mg/kg was administered to induce cardiotoxicity.[3]

  • Dabuzalgron Treatment: Following DOX injection, mice were treated for 7 days with Dabuzalgron (10 μg/kg) or water (vehicle) administered by oral gavage twice daily.[1][3]

  • Functional Assessment: Cardiac function was assessed using conscious echocardiography.[3]

  • Tissue Analysis: After the treatment period, hearts were harvested for analysis, including RNA sequencing (RNAseq) to assess transcript abundance, ATP level measurement, and assays for oxidative stress markers.[3]

The general workflow for this type of in vivo experiment is depicted below.

G cluster_0 Treatment Phase cluster_1 Data Collection & Analysis Animal_Model Select Animal Models (e.g., WT and AKO Mice) DOX_Admin Induce Cardiotoxicity (Doxorubicin IP Injection) Animal_Model->DOX_Admin Treatment Administer Treatment (Dabuzalgron via Oral Gavage) DOX_Admin->Treatment Echo Echocardiography (Cardiac Function) Treatment->Echo Harvest Harvest Heart Tissue Treatment->Harvest Data_Analysis Data_Analysis Echo->Data_Analysis Comparative Data Analysis RNAseq RNA Sequencing (Gene Expression) Harvest->RNAseq Biochem Biochemical Assays (ATP, Oxidative Stress) Harvest->Biochem RNAseq->Data_Analysis Comparative Data Analysis Biochem->Data_Analysis Comparative Data Analysis

Caption: General Experimental Workflow for In Vivo Cardioprotection Studies.
In Vitro Neonatal Rat Ventricular Myocyte (NRVM) Assay

  • Cell Culture: NRVMs are isolated from neonatal rats and cultured. These cells are used extensively as they faithfully predict in vivo α1-AR biology.[2]

  • Treatment: Cultured NRVMs are treated with Doxorubicin to induce cytotoxicity. Dabuzalgron is co-administered at various concentrations to assess its protective effects. A typical concentration used is 10 μM for 4 hours.[1]

  • ERK1/2 Activation Assay: Western blotting is used to measure the phosphorylation of ERK1/2 in response to Dabuzalgron treatment to determine its effect on this signaling pathway.

  • Mitochondrial Membrane Potential Assay: Specific fluorescent dyes (e.g., JC-1) are used to quantify changes in mitochondrial membrane potential, indicating mitochondrial health.

  • Apoptosis Assays: Apoptosis can be measured by assessing the cleavage of caspases and PARP via Western blot or by quantifying cytochrome c release from the mitochondria.[3]

Conclusion and Future Directions

The available preclinical data strongly support the cardioprotective benefits of this compound, particularly in the context of doxorubicin-induced cardiotoxicity. Its selective activation of the α1A-AR pathway, leading to the preservation of mitochondrial function and inhibition of apoptosis, presents a promising and targeted therapeutic strategy.[2][3][4][5] Unlike non-selective α1-AR agonists, Dabuzalgron does not appear to adversely affect blood pressure or induce hypertrophy at therapeutic doses in animal models.[2][3]

Compared to existing cardioprotective agents, Dabuzalgron offers a novel mechanism of action that is not directly focused on iron chelation or broad blockage of adrenergic or angiotensin systems. This specificity could translate into a favorable safety profile and efficacy.

Independent verification of these findings in different preclinical models of heart failure is a critical next step.[5] Ultimately, the translation of these promising preclinical results into human clinical trials will be essential to determine if Dabuzalgron can be repurposed as a novel therapy for preventing chemotherapy-induced cardiotoxicity and potentially treating other forms of heart failure.[2][3]

References

Assessing the Long-Term Efficacy of Dabuzalgron Hydrochloride in Chronic Cardiotoxicity Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term efficacy of Dabuzalgron Hydrochloride against other alternatives in preclinical chronic cardiotoxicity models. The information is intended to support researchers and professionals in drug development in evaluating potential therapeutic strategies to mitigate cardiac damage induced by agents such as doxorubicin (B1662922).

Introduction to Cardiotoxicity and Therapeutic Strategies

Drug-induced cardiotoxicity, a significant concern in various therapeutic areas, particularly oncology, can lead to irreversible cardiac dysfunction and heart failure. Anthracyclines, such as doxorubicin, are potent chemotherapeutic agents, but their use is limited by dose-dependent cardiotoxicity. This has spurred the investigation of cardioprotective agents. This guide focuses on this compound, a selective α1A-adrenergic receptor agonist, and compares its preclinical efficacy with two other agents: Dexrazoxane, the only FDA-approved drug for doxorubicin-induced cardiotoxicity, and Carvedilol, a beta-blocker with antioxidant properties.

Mechanism of Action

This compound exerts its cardioprotective effects primarily through the activation of the α1A-adrenergic receptor. This activation is believed to trigger a downstream signaling cascade involving the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). Activated ERK1/2 is thought to upregulate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis and function. This pathway ultimately leads to the preservation of mitochondrial function, increased ATP content, and a reduction in oxidative stress within cardiomyocytes.

Dexrazoxane is thought to protect the heart from anthracycline-induced damage by chelating iron, thereby preventing the formation of anthracycline-iron complexes that generate reactive oxygen species. Another important mechanism is its interaction with topoisomerase IIβ, which mitigates DNA damage in cardiomyocytes.

Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking and antioxidant properties. Its cardioprotective effects are attributed to its ability to reduce oxidative stress, inhibit cardiomyocyte apoptosis, and modulate inflammatory responses.

Signaling Pathway of this compound

Dabuzalgron_Signaling_Pathway Dabuzalgron Dabuzalgron Hydrochloride Alpha1A_AR α1A-Adrenergic Receptor Dabuzalgron->Alpha1A_AR ERK12 ERK1/2 (Phosphorylation) Alpha1A_AR->ERK12 Activates PGC1a PGC1α (Upregulation) ERK12->PGC1a Upregulates Mitochondria Mitochondrial Function Preservation PGC1a->Mitochondria Promotes ATP Increased ATP Content Mitochondria->ATP ROS Reduced Oxidative Stress Mitochondria->ROS

Dabuzalgron's proposed cardioprotective signaling pathway.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies assessing the long-term efficacy of this compound, Dexrazoxane, and Carvedilol in doxorubicin-induced chronic cardiotoxicity models. It is important to note that the experimental protocols, including animal models, doxorubicin dosing regimens, and treatment durations, may vary between studies, precluding direct statistical comparisons across compounds.

Table 1: Efficacy of this compound in a Doxorubicin-Induced Cardiotoxicity Mouse Model

ParameterDoxorubicin OnlyDoxorubicin + DabuzalgronFold Change/ProtectionReference
Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) ~1.5~0.75~50% reduction[1]
Myocardial ATP Content (nmol/mg protein) ~10~20~100% increase[1]

Note: Data are approximate values interpreted from graphical representations in the cited study. The study did not provide extensive tabulated echocardiographic data.

Table 2: Efficacy of Dexrazoxane in Doxorubicin-Induced Cardiotoxicity Rodent Models

ParameterDoxorubicin OnlyDoxorubicin + Dexrazoxane% ImprovementAnimal ModelReference
Left Ventricular Ejection Fraction (LVEF) (%) 51 ± 262 ± 221.6%Mouse[1]
Fractional Shortening (FS) (%) Not specifiedNot specifiedSignificant mitigationMouse[2]
Left Ventricular Ejection Fraction (LVEF) (%) 56.7 ± 4.270.1 ± 3.523.6%Rat[3]
Fractional Shortening (FS) (%) 28.1 ± 2.936.8 ± 2.130.9%Rat[3]

Table 3: Efficacy of Carvedilol in Doxorubicin-Induced Cardiotoxicity Rodent Models

ParameterDoxorubicin OnlyDoxorubicin + Carvedilol% ImprovementAnimal ModelReference
Left Ventricular Ejection Fraction (LVEF) (%) 59.4 ± 1.473.6 ± 4.423.9%Rat[4]
Fractional Shortening (FS) (%) 28.4 ± 1.138.8 ± 3.536.6%Rat[4]
State 3 Respiration (natom O/min/mg protein) 336 ± 26Prevented inhibition-Rat[5]
Respiratory Control Ratio (RCR) 4.3 ± 0.6Prevented decrease-Rat[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the typical experimental protocols used in the studies cited.

Chronic Doxorubicin-Induced Cardiotoxicity Model

A common approach to induce chronic cardiotoxicity is through the repeated administration of doxorubicin to rodents over several weeks.

Experimental Workflow:

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Assessment cluster_endpoint Endpoint Analysis Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) Grouping Randomization into Treatment Groups: - Vehicle Control - Doxorubicin Only - Doxorubicin + Test Compound Animal_Model->Grouping Dox_Admin Chronic Doxorubicin Administration (e.g., 5 mg/kg, IP, weekly for 5 weeks) Grouping->Dox_Admin Compound_Admin Test Compound Administration (e.g., Dabuzalgron, daily oral gavage) Grouping->Compound_Admin Monitoring In-life Monitoring (Body weight, clinical signs) Dox_Admin->Monitoring Compound_Admin->Monitoring Echo Echocardiography (Baseline and post-treatment) Monitoring->Echo Sacrifice Euthanasia and Tissue Collection (Heart, blood) Echo->Sacrifice Histo Histopathology (Fibrosis, apoptosis) Sacrifice->Histo Biochem Biochemical Assays (Oxidative stress, ATP levels) Sacrifice->Biochem

A generalized experimental workflow for chronic cardiotoxicity studies.

Key Methodological Details:

  • Animal Models: Commonly used models include male C57BL/6 mice or Sprague-Dawley rats.

  • Doxorubicin Administration: A typical chronic regimen involves intraperitoneal (IP) or intravenous (IV) injections of doxorubicin at doses ranging from 2 to 5 mg/kg, administered weekly for 4 to 8 weeks, to achieve a cumulative cardiotoxic dose.

  • Dabuzalgron Administration: In the cited study, Dabuzalgron was administered via oral gavage.

  • Dexrazoxane Administration: Dexrazoxane is often administered via IP injection shortly before each doxorubicin dose.

  • Carvedilol Administration: Carvedilol is typically administered orally on a daily basis throughout the study period.

  • Efficacy Endpoints:

    • Cardiac Function: Assessed by echocardiography to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

    • Histopathology: Heart tissues are examined for fibrosis, inflammation, and cardiomyocyte apoptosis.

    • Biomarkers: Blood and tissue samples are analyzed for markers of cardiac injury (e.g., troponins), oxidative stress (e.g., TBARS, malondialdehyde), and mitochondrial function (e.g., ATP levels, respiratory chain complex activity).

Conclusion

The available preclinical data suggests that this compound holds promise as a cardioprotective agent against doxorubicin-induced cardiotoxicity. Its mechanism of action, centered on the preservation of mitochondrial function via the α1A-AR/ERK1/2/PGC1α signaling pathway, presents a novel therapeutic approach. While direct comparative long-term efficacy studies against established agents like Dexrazoxane and Carvedilol are lacking, the initial findings for Dabuzalgron are encouraging. Dexrazoxane and Carvedilol have also demonstrated significant cardioprotective effects in similar preclinical models, albeit through different mechanisms. Further research, including head-to-head comparative studies with standardized protocols, is warranted to fully elucidate the relative long-term efficacy of this compound and to establish its potential for clinical translation in preventing and treating chronic cardiotoxicity.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Dabuzalgron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dabuzalgron Hydrochloride, an orally active and selective α-1A adrenergic receptor agonist, requires careful handling and disposal to prevent potential harm to human health and ecosystems. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes, but is not limited to:

PPE CategorySpecific Recommendations
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing, such as a lab coat
Respiratory Protection A suitable respirator may be necessary depending on the form of the compound and the potential for aerosolization.

Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Ensure that an accessible safety shower and eye wash station are available in the immediate work area.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations. The following protocol is based on general guidelines for pharmaceutical waste and information typically found in Safety Data Sheets (SDS) for similar chemical compounds.

  • Waste Identification and Segregation:

    • Identify all waste materials containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

    • Segregate the waste at the point of generation to prevent mixing with non-hazardous waste.

  • Containerization:

    • Use approved, leak-proof, and clearly labeled waste containers.

    • For solid waste, use a designated solid waste container.

    • For liquid waste, use a compatible and sealed liquid waste container.

    • Label the container clearly as "Hazardous Pharmaceutical Waste" and include the name "this compound."

  • Treatment and Final Disposal:

    • Never dispose of this compound down the drain or in the regular trash.

    • The primary recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste disposal facility.[1][2][3] This ensures the complete destruction of the active pharmaceutical ingredient.

    • Contact a certified environmental management company to arrange for the pickup and disposal of the hazardous waste.

  • Decontamination:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • A common decontamination procedure involves scrubbing the affected areas with alcohol.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is governed by several key regulations:

Regulatory BodyAct/RegulationKey Provisions
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous waste from generation to disposal.[1][2]
EPA Subpart P of the RCRAProvides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[1][2]
Drug Enforcement Administration (DEA) Controlled Substances ActRegulates the disposal of controlled substances to prevent diversion.[1][3]
State Regulations Varies by StateMany states have their own, often more stringent, regulations for pharmaceutical waste disposal.

It is the responsibility of the waste generator to be aware of and comply with all applicable federal and state regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify Dabuzalgron Hydrochloride Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste at Point of Generation B->C D Place in Labeled, Leak-Proof Hazardous Waste Container C->D E Store Securely for Pickup D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F G Incineration at a Permitted Treatment Facility F->G

References

Personal protective equipment for handling Dabuzalgron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dabuzalgron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the safe handling of potent pharmaceutical compounds is recommended.[1][2][3] This involves stringent containment and personal protective measures to minimize exposure.

Personal Protective Equipment (PPE)

Effective containment of this compound is achieved through a combination of engineering controls and appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this potent compound.[4]

Protection Type Recommended Equipment Purpose
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters or a reusable half/full-facepiece respirator with the same filter types.[4]To prevent inhalation of aerosolized particles, especially during weighing and solution preparation.
Hand Protection Double gloving with nitrile gloves.[1][4]The outer glove should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable coveralls (e.g., Tyvek) and a dedicated lab coat.[4]To protect skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[4]To provide a complete seal around the eyes and protect against splashes.
Foot Protection Disposable shoe covers.[4]To be worn in the designated handling area and removed before exiting to prevent the spread of contamination.

Operational and Disposal Plans

A systematic approach is essential for safely handling this compound from receipt to disposal. The following step-by-step plan outlines the key phases of handling.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area Designate and restrict handling area (e.g., fume hood). prep_waste Prepare labeled, sealed hazardous waste containers. prep_area->prep_waste prep_ppe Don all required PPE in the correct order. prep_waste->prep_ppe weigh Weigh and aliquot using a closed system to minimize dust. prep_ppe->weigh Proceed to handling dissolve Prepare solutions by slowly adding solvent to the solid. weigh->dissolve decon Decontaminate all surfaces and equipment. dissolve->decon Complete experiment spill_kit Keep a spill kit readily accessible. doff_ppe Remove PPE carefully to avoid self-contamination. decon->doff_ppe dispose Dispose of all waste in designated hazardous containers. doff_ppe->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabuzalgron Hydrochloride
Reactant of Route 2
Reactant of Route 2
Dabuzalgron Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.